Ioxitalamic Acid-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11I3N2O5 |
|---|---|
Molecular Weight |
647.96 g/mol |
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2 |
InChI Key |
OLAOYPRJVHUHCF-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I |
Origin of Product |
United States |
Foundational & Exploratory
Ioxitalamic Acid-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic Acid-d4 is the deuterium-labeled analogue of Ioxitalamic Acid, a well-established, water-soluble, and nephrophilic X-ray contrast agent.[1][2] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of four deuterium atoms on the 2-hydroxyethyl group provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart in complex biological matrices. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed (proposed) synthesis protocol, a representative bioanalytical method, and an exploration of its role in pharmacokinetic studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated form is presented in Table 1.
| Property | This compound | Ioxitalamic Acid |
| Chemical Name | 3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid | 3-(Acetylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic Acid |
| CAS Number | 1185156-82-4 | 28179-44-4 |
| Molecular Formula | C₁₂H₇D₄I₃N₂O₅ | C₁₂H₁₁I₃N₂O₅ |
| Molecular Weight | 647.96 g/mol | 643.94 g/mol |
| Appearance | White to off-white solid (presumed) | White crystalline powder |
| Solubility | Soluble in DMSO (presumed) | Water-soluble |
Data sourced from commercial suppliers and public chemical databases.[3][4]
Synthesis of this compound
While a specific synthesis protocol for this compound is not publicly available, a plausible route can be adapted from the known synthesis of Ioxitalamic Acid, incorporating a deuterated starting material. The following proposed multi-step synthesis is based on a method described in the patent literature for the non-deuterated compound.
Experimental Protocol: Proposed Synthesis
Step 1: Amidation of 5-nitroisophthalic acid methyl ester with 2-aminoethanol-d4
In a reaction vessel, 5-nitroisophthalic acid methyl ester is reacted with a stoichiometric equivalent of 2-aminoethanol-1,1,2,2-d4 in a suitable solvent such as methanol at reflux. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting N-(2-hydroxyethyl-d4)-5-nitro-isophthalamic acid methyl ester is then isolated by crystallization.
Step 2: Catalytic Reduction of the Nitro Group
The product from Step 1 is dissolved in a suitable solvent like ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to catalytic hydrogenation using hydrogen gas at a controlled temperature and pressure. This step reduces the nitro group to an amino group, yielding 5-amino-N-(2-hydroxyethyl-d4)-isophthalamic acid methyl ester. The catalyst is removed by filtration, and the product is isolated.
Step 3: Iodination of the Aromatic Ring
The amino-substituted intermediate is dissolved in an appropriate solvent, and an iodinating agent, such as iodine monochloride (ICl), is added portion-wise at a controlled temperature. This reaction introduces three iodine atoms onto the benzene ring at positions 2, 4, and 6, resulting in 5-amino-2,4,6-triiodo-N-(2-hydroxyethyl-d4)-isophthalamic acid methyl ester. The product is precipitated and purified.
Step 4: Acetylation of the Amino Group
The tri-iodinated compound is then acetylated using acetic anhydride in the presence of a catalyst, such as a catalytic amount of sulfuric acid. This reaction converts the amino group at the 5-position to an acetamido group.
Step 5: Hydrolysis of the Methyl Ester
Finally, the methyl ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification. This step yields the final product, this compound. The product is then purified by recrystallization.
Caption: Proposed multi-step synthesis of this compound.
Application in Bioanalysis: A Representative HPLC-MS/MS Method
This compound is ideally suited as an internal standard for the quantification of Ioxitalamic Acid in biological samples such as plasma or urine. The following is a representative, detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Protocol: Bioanalytical Method
4.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, linear gradient to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Column Temperature | 40°C |
4.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Ioxitalamic Acid: m/z 642.8 -> 515.8 (Quantifier), 642.8 -> 127.0 (Qualifier) this compound: m/z 646.8 -> 519.8 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Declustering Potential | -80 V |
| Entrance Potential | -10 V |
| Collision Energy | -45 eV |
Note: The specific MRM transitions and voltages would need to be optimized for the specific mass spectrometer being used.
Caption: Workflow for the bioanalysis of Ioxitalamic Acid.
Pharmacokinetics and Metabolism of Ioxitalamic Acid
Ioxitalamic Acid is not significantly metabolized in the body. Following intravascular administration, it is rapidly distributed in the extracellular fluid and is primarily eliminated unchanged by glomerular filtration in the kidneys. Its pharmacokinetic properties are summarized in Table 2.
| Parameter | Value | Species |
| Elimination Half-life | ~1.5 hours | Human |
| Volume of Distribution | ~0.2 L/kg | Human |
| Protein Binding | < 10% | Human |
| Clearance | Primarily renal | Human |
Data for the non-deuterated Ioxitalamic Acid.
Due to its inert nature, Ioxitalamic Acid does not have specific cellular signaling pathways that it modulates. Its biological effects as a contrast agent are based on its physical property of attenuating X-rays due to the high electron density of the iodine atoms. The high osmolality of its formulations can, however, induce physiological responses such as vasodilation and diuresis.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals. Its use as an internal standard ensures the accuracy and precision of bioanalytical methods for the quantification of Ioxitalamic Acid. The proposed synthesis and analytical method protocols in this guide provide a solid foundation for its application in pharmacokinetic and other research studies. The well-characterized pharmacokinetic profile of the parent compound, combined with the analytical rigor afforded by its deuterated analogue, makes this a robust system for quantitative bioanalysis.
References
- 1. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. EP0365541B1 - Preparation of 5-acylamino-2,4,6-triiodo- or tribromo-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. 3-(Acetylamino)-2,4,6-triiodo-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid [chembk.com]
An In-depth Technical Guide to Ioxitalamic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Ioxitalamic Acid-d4, a deuterated analog of the X-ray contrast agent Ioxitalamic Acid. This document is intended for use by researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards in quantitative analyses.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Ioxitalamic Acid. The incorporation of four deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled form in mass spectrometry-based assays. Its chemical and physical properties are nearly identical to those of Ioxitalamic Acid, making it an ideal internal standard for analytical applications.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | 3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid | [1] |
| CAS Number | 1185156-82-4 | [2][3] |
| Molecular Formula | C₁₂H₇D₄I₃N₂O₅ | [2][3] |
| Molecular Weight | 647.96 g/mol | |
| Synonyms | This compound, Telebrix-d4, Vasobrix-d4 |
Application in Quantitative Analysis
This compound is primarily used as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Ioxitalamic Acid in various matrices. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, leading to more accurate and precise results.
Experimental Protocols
While a specific, detailed experimental protocol for the analysis of this compound is not widely published, a general methodology for the use of deuterated internal standards in LC-MS/MS analysis can be adapted. The following is a representative protocol for the quantification of an analyte (in this case, Ioxitalamic Acid) in a biological matrix using its deuterated analog (this compound) as an internal standard.
General LC-MS/MS Protocol for Quantification using a Deuterated Internal Standard
1. Preparation of Stock Solutions and Standards:
-
Analyte Stock Solution: Prepare a stock solution of Ioxitalamic Acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Ioxitalamic Acid by serial dilution of the stock solution to create calibration standards at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration. This solution will be added to all samples, calibration standards, and quality control samples.
2. Sample Preparation (Protein Precipitation):
This is a common method for removing proteins from biological samples like plasma or serum.
-
To 100 µL of the biological sample, add a known volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with two solvents is common. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Ioxitalamic Acid and this compound are monitored.
-
4. Data Analysis:
-
The peak areas of the analyte (Ioxitalamic Acid) and the internal standard (this compound) are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentration of Ioxitalamic Acid in the unknown samples is determined from the calibration curve using the measured peak area ratio.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship in Isotope Dilution Mass Spectrometry
The following diagram illustrates the core principle of how a deuterated internal standard compensates for variations in sample processing and analysis.
Caption: Principle of isotope dilution using a deuterated internal standard.
References
An In-Depth Technical Guide to the Synthesis and Purification of Ioxitalamic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway and purification strategy for Ioxitalamic Acid-d4, a deuterated analog of the X-ray contrast agent Ioxitalamic Acid. The information is compiled from established chemical principles and published methodologies for similar compounds, offering a robust framework for its preparation and characterization in a research and development setting.
Introduction
Ioxitalamic acid is a tri-iodinated benzoic acid derivative used as a contrast medium in medical imaging.[1] Its deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. The incorporation of four deuterium atoms on the ethanolamine moiety provides a distinct mass shift, facilitating its differentiation from the non-labeled drug. This guide outlines a proposed multi-step synthesis and purification protocol for this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a multi-step sequence, beginning with the preparation of a key tri-iodinated aromatic intermediate, followed by the introduction of the deuterated sidechain. The proposed pathway is as follows:
-
Acetylation: Mono-acetylation of 3,5-diaminobenzoic acid to yield 3-acetamido-5-aminobenzoic acid.
-
Iodination: Tri-iodination of 3-acetamido-5-aminobenzoic acid to form 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
Diazotization and Sandmeyer-type Reaction: Conversion of the remaining amino group to a carboxylic acid functionality to produce 3-acetamido-5-carboxy-2,4,6-triiodobenzoic acid (a key precursor to Ioxitalamic Acid).
-
Acyl Chloride Formation: Conversion of the newly formed carboxylic acid to its more reactive acyl chloride derivative.
-
Amidation: Coupling of the acyl chloride with ethanolamine-d4 to yield the final product, this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established procedures for the synthesis of ioxitalamic acid and related compounds.
Synthesis of 3-Acetamido-5-aminobenzoic Acid
This procedure is adapted from established methods for the selective acetylation of diamines.
-
Materials: 3,5-diaminobenzoic acid, acetic anhydride, hydrochloric acid, sodium hydroxide, water.
-
Procedure:
-
Suspend 3,5-diaminobenzoic acid in an aqueous solution of hydrochloric acid.
-
Cool the mixture in an ice bath and slowly add one equivalent of acetic anhydride while maintaining the temperature below 10 °C.
-
Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the crude 3-acetamido-5-aminobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Synthesis of 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid
This iodination step is crucial and is based on methods for the tri-iodination of activated aromatic rings.
-
Materials: 3-acetamido-5-aminobenzoic acid, iodine monochloride (ICl), hydrochloric acid, sodium bisulfite, water.
-
Procedure:
-
Dissolve 3-acetamido-5-aminobenzoic acid in a dilute hydrochloric acid solution.
-
Slowly add a solution of iodine monochloride (at least 3 equivalents) to the reaction mixture with vigorous stirring.
-
Heat the mixture to 70-80 °C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the precipitate and wash with a dilute sodium bisulfite solution to remove excess iodine, followed by a water wash.
-
Dry the crude 3-acetamido-5-amino-2,4,6-triiodobenzoic acid under vacuum.
-
Synthesis of 3-Acetamido-5-carboxy-2,4,6-triiodobenzoyl Chloride
This two-step process involves the conversion of the amino group to a carboxylic acid and subsequent formation of the acyl chloride.
-
Materials: 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, sodium nitrite, sulfuric acid, copper(I) cyanide, thionyl chloride, DMF (catalytic).
-
Procedure (Diazotization and Cyanation):
-
Suspend the tri-iodinated intermediate in an aqueous solution of sulfuric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture and acidify to precipitate the crude 3-acetamido-5-cyano-2,4,6-triiodobenzoic acid.
-
Hydrolyze the nitrile to a carboxylic acid by heating with a strong acid or base.
-
-
Procedure (Acyl Chloride Formation):
-
Suspend the resulting 3-acetamido-5-carboxy-2,4,6-triiodobenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Gently reflux the mixture for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-acetamido-5-carboxy-2,4,6-triiodobenzoyl chloride, which can be used in the next step without further purification.
-
Synthesis of this compound
This final step introduces the deuterated sidechain.
-
Materials: 3-acetamido-5-carboxy-2,4,6-triiodobenzoyl chloride, ethanolamine-d4, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve ethanolamine-d4 and triethylamine (as a base) in anhydrous DCM.
-
Cool both solutions in an ice bath.
-
Slowly add the acyl chloride solution to the ethanolamine-d4 solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
Purification
Purification of the final product is critical to remove any unreacted starting materials and byproducts. Recrystallization is a highly effective method for purifying ioxitalamic acid and its derivatives.
Recrystallization Protocol
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system. Ioxitalamic acid is soluble in hot ethanol and less soluble in water.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add hot water to the ethanol solution until a slight turbidity persists.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Data Presentation
The following tables summarize the expected physicochemical properties and analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₂H₇D₄I₃N₂O₅ |
| Molecular Weight | 647.98 g/mol |
| CAS Number | 1185156-82-4 |
| Appearance | White to off-white solid |
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Absence of signals corresponding to the ethylene protons of the hydroxyethyl group. Presence of signals for the acetyl methyl protons and the aromatic proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, carbonyl carbons, and the acetyl methyl carbon. The signals for the deuterated carbons may be broadened or absent depending on the experimental conditions. |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z ≈ 646.78. The isotopic pattern will confirm the presence of three iodine atoms. |
| Purity (HPLC) | ≥98% |
Biological Fate
Ioxitalamic acid is primarily used as an X-ray contrast agent and is not intended to have a pharmacological effect. Following intravenous administration, it is rapidly distributed in the extracellular fluid and is excreted unchanged by glomerular filtration in the kidneys.[2] It has a relatively short biological half-life.[3] There is no significant metabolism of ioxitalamic acid in the body.[2] Its mechanism of action as a contrast agent is based on the high electron density of the iodine atoms, which attenuate X-rays, leading to enhanced contrast in the resulting images.[4]
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and purification of this compound. The outlined procedures are based on well-established chemical transformations and purification techniques, offering a high probability of success for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis and characterization of this compound will provide a crucial tool for the accurate quantification of its non-deuterated counterpart in complex biological matrices.
References
Ioxitalamic Acid-d4 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Ioxitalamic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid is a first-generation, high-osmolarity, ionic, iodinated contrast medium.[1][2][3] It is a derivative of tri-iodinated benzoic acid and is utilized in various X-ray imaging procedures.[4][5] This technical guide provides a detailed overview of the mechanism of action of ioxitalamic acid and its deuterated analogue, this compound. It is important to note that the fundamental mechanism of action for both compounds as contrast agents is identical. The deuterated form, this compound, is primarily employed as an internal standard for the quantitative analysis of ioxitalamic acid in biological matrices, owing to its mass difference.
Core Mechanism of Action: Radiopacity
The primary mechanism of action of ioxitalamic acid is not pharmacological but physical. It functions as a radiopaque contrast agent. The core of this function lies in the high atomic number of the three iodine atoms present in its molecular structure. These iodine atoms absorb X-rays more effectively than the surrounding soft tissues. This differential absorption of X-rays enhances the contrast of the structures being imaged, such as blood vessels, organs, and the gastrointestinal tract, making them more visible on a radiograph.
The compound is considered pharmacologically inert, with negligible receptor binding or metabolic activity. Its effect is achieved through the physical process of X-ray attenuation.
Pharmacokinetics
The pharmacokinetic profile of ioxitalamic acid is characterized by its distribution and subsequent elimination from the body.
Absorption and Distribution
When administered orally, ioxitalamic acid is not significantly absorbed from the intact gastrointestinal tract. However, in the case of an intestinal perforation, it can be completely absorbed into the systemic circulation.
Following intravascular administration, ioxitalamic acid is rapidly distributed in the intravascular and interstitial spaces. It exhibits minimal binding to plasma proteins.
Metabolism and Elimination
Ioxitalamic acid is not metabolized in the body.
The route of elimination depends on the route of administration. When administered orally without gastrointestinal perforation, it is eliminated entirely in the feces. If absorbed systemically (e.g., after intravascular injection or absorption from a perforated gut), it is rapidly excreted unchanged by the kidneys via glomerular filtration, without tubular reabsorption or secretion. In individuals with impaired renal function, alternative elimination pathways, including biliary, salivary, and intestinal excretion, become more prominent.
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference |
| Osmolarity | 1500-1800 mOsm/kg | |
| Volume of Distribution | 194 ml/kg | |
| Plasma Protein Binding | 0 to 27% | |
| Elimination Half-life | 1.1 hours | |
| Total Clearance Rate | 120 ml/min |
Experimental Protocols
The evaluation of ioxitalamic acid's properties as a contrast agent involves standard preclinical and clinical imaging and pharmacokinetic studies.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of the radiocontrast agent on renal cells.
-
Cell Line: Human kidney 2 (HK-2) cells, a human renal proximal tubule epithelial cell line.
-
Methodology:
-
HK-2 cells are cultured in appropriate media and conditions.
-
Cells are treated with varying concentrations of ioxitalamate for a specified period (e.g., 48 hours).
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells is measured spectrophotometrically.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. For ioxitalamate, the IC50 was found to be approximately 30 mg/ml.
-
In Vivo Renal Toxicity Study
-
Objective: To assess the potential for ioxitalamic acid to induce kidney injury in an animal model.
-
Animal Model: Albino rats.
-
Methodology:
-
A cohort of rats is administered ioxitalamic acid (e.g., via intravenous injection).
-
A control group receives a vehicle injection.
-
Blood samples are collected at specified time points post-administration.
-
Serum levels of urea and creatinine, key biomarkers of renal function, are measured.
-
A significant increase in serum urea and creatinine levels in the treated group compared to the control group indicates induced nephrotoxicity.
-
Visualizations
Caption: Pharmacokinetic pathways of Ioxitalamic Acid following oral and intravascular administration.
Caption: Logical workflow demonstrating the distinct applications of Ioxitalamic Acid and its deuterated form.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ioxitalamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ioxitalamic Acid | C12H11I3N2O5 | CID 34536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ioxitalamic acid - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
An In-Depth Technical Guide on the Stability and Storage of Ioxitalamic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ioxitalamic Acid-d4. The information presented herein is crucial for maintaining the integrity, purity, and performance of this isotopically labeled compound in research and development settings. The stability of this compound is paramount for its use as an internal standard in analytical methodologies and in various scientific investigations.
Core Concepts: Stability and Storage
This compound, the deuterated form of the X-ray contrast agent Ioxitalamic Acid, is a complex organic molecule susceptible to degradation if not stored and handled correctly. Understanding its stability profile is essential for ensuring the accuracy and reproducibility of experimental results. The primary factors influencing its stability include temperature, light, and humidity.
Recommended Storage Conditions
To ensure the long-term stability of this compound, specific storage conditions should be adhered to. The following table summarizes the recommended conditions for both solid material and solutions.
| Storage Type | Temperature | Duration | Additional Precautions |
| Short-Term Storage | 2°C to 8°C | Days to Weeks | Protect from light; store in a tightly sealed container. |
| Long-Term Storage | -20°C | Months to Years | Protect from light; store in a tightly sealed container. |
| Stock Solutions | -20°C or -80°C | Up to 6 months | Protect from light; store under an inert atmosphere (e.g., nitrogen). Avoid repeated freeze-thaw cycles. |
Note: The deuterated form, this compound, is expected to have a chemical stability profile that is very similar to its non-deuterated counterpart, Ioxitalamic Acid. The storage recommendations are based on information for both compounds.
Shipping and Handling
This compound is generally considered stable for short periods at ambient temperatures, allowing for standard shipping procedures. However, upon receipt, it is imperative to transfer the compound to the recommended storage conditions to maintain its long-term stability. Standard laboratory safety protocols should be followed when handling this compound.
Experimental Protocols for Stability Assessment
While specific, detailed stability studies for this compound are not extensively available in the public domain, a robust assessment of its stability can be conducted using a forced degradation study. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.
Forced Degradation Study Protocol
A forced degradation study for this compound would typically follow the principles outlined in the ICH Q1A (R2) guidelines. The objective is to induce degradation to a level that allows for the identification of degradation products and the validation of an analytical method capable of separating them from the parent compound.
2.1.1. Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound with a suitable concentration of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a suitable concentration of sodium hydroxide (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 70°C) for an extended period.
-
Photostability: Expose the solid compound and a solution of the compound to a light source capable of emitting both visible and UV radiation, as specified in ICH Q1B guidelines. A dark control should be run in parallel.
2.1.2. Analytical Method:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for analyzing the samples from a forced degradation study. The method should be capable of separating this compound from all potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.
Potential Degradation Pathways
Based on the chemical structure of Ioxitalamic Acid and the known degradation pathways of similar iodinated contrast media, several potential degradation routes can be postulated. The primary sites of degradation are likely to be the amide linkages and the carbon-iodine bonds.
Conclusion
An In-depth Technical Guide to Ioxitalamic Acid-d4 (CAS: 1185156-82-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic Acid-d4 is the deuterated form of Ioxitalamic Acid, an iodinated contrast medium used in medical imaging.[1] This stable isotope-labeled compound serves as a crucial tool in bioanalytical studies, particularly in pharmacokinetic and metabolic research. Its primary application is as an internal standard for the quantification of Ioxitalamic Acid in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3] The incorporation of four deuterium atoms provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard without significantly altering the physicochemical properties.[4][5]
Physicochemical Properties
This compound is a substituted 2,4,6-triiodobenzoic acid. The stable isotope labeling makes it an ideal internal standard for quantitative analysis.
| Property | Value | Reference |
| CAS Number | 1185156-82-4 | |
| Molecular Formula | C12H7D4I3N2O5 | |
| Molecular Weight | 647.96 g/mol | |
| Synonyms | 3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid | |
| Appearance | White Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Pharmacokinetics and Metabolism of Ioxitalamic Acid (Unlabeled)
Understanding the pharmacokinetic profile of the unlabeled Ioxitalamic Acid is essential for designing studies involving its deuterated analog. Ioxitalamic Acid is a first-generation ionic monomeric contrast medium with high osmolarity.
| Pharmacokinetic Parameter | Value | Species | Reference |
| Volume of Distribution | 194 ml/kg | Humans | |
| Elimination Half-Life | 1.1 hours | Humans | |
| Total Clearance Rate | 120 ml/min | Humans | |
| Plasma Protein Binding | 0 to 27% | Humans | |
| Metabolism | Not metabolized in the body | Humans | |
| Primary Route of Elimination | Feces (if not absorbed); Renal (if absorbed or administered intravascularly) | Humans |
Mechanism of Action of Ioxitalamic Acid
The primary mechanism of action of Ioxitalamic Acid is not pharmacological but physical. As a contrast agent, its tri-iodinated benzene core strongly absorbs X-rays. This property enhances the differentiation between soft tissues and blood vessels in radiographic imaging. It is considered pharmacologically inert, with minimal receptor binding or metabolic activity.
Toxicity of Ioxitalamic Acid (Unlabeled)
Ioxitalamic Acid has been associated with certain toxicities, primarily related to its high osmolality.
| Toxicity Endpoint | Observation | Species/System | Reference |
| Renal Toxicity | Reported to induce acute kidney injury. | Humans | |
| Cardiovascular Effects | Vasodilatation, bradycardia, and pulmonary hypertension. | Humans | |
| Cytotoxicity | Exerted cytotoxic effects on HK-2 human renal proximal tubule epithelial cells in a concentration-dependent manner. | In vitro (Human cells) | |
| Cytotoxicity | Induced time- and dose-dependent injury to human nucleus pulposus cells. | In vitro (Human cells) |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, its primary use as an internal standard in LC-MS bioanalysis follows a well-established workflow.
Protocol: Quantification of Ioxitalamic Acid in Plasma using LC-MS with this compound as an Internal Standard
1. Sample Preparation:
- Thaw plasma samples and vortex to ensure homogeneity.
- To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the plasma/internal standard mixture.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS Analysis:
- Liquid Chromatography (LC):
- Use a suitable C18 reversed-phase column.
- Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient program should be optimized to achieve good separation of Ioxitalamic Acid from matrix components.
- Mass Spectrometry (MS):
- Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- Set the ion source to electrospray ionization (ESI) in either positive or negative mode (to be optimized).
- Monitor the specific precursor-to-product ion transitions for both Ioxitalamic Acid and this compound.
3. Quantification:
- Generate a calibration curve by spiking known concentrations of Ioxitalamic Acid into blank plasma and processing as described above.
- Calculate the ratio of the peak area of Ioxitalamic Acid to the peak area of this compound for each standard and unknown sample.
- Determine the concentration of Ioxitalamic Acid in the unknown samples by interpolating their peak area ratios against the calibration curve.
Visualizations
Caption: Bioanalytical workflow using this compound as an internal standard.
References
- 1. Ioxitalamic acid - Wikipedia [en.wikipedia.org]
- 2. clearsynth.com [clearsynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Deuterium-Labeled Ioxitalamic Acid: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterium-labeled ioxitalamic acid, a critical tool for modern pharmaceutical and clinical research. This document outlines its properties, potential applications, and detailed experimental protocols, offering a comprehensive resource for its use in drug development and physiological studies.
Ioxitalamic acid is a well-established, high-osmolarity, ionic iodinated contrast medium used for radiological imaging.[1][2] Its deuterated analogue, Ioxitalamic Acid-d4, offers significant advantages for quantitative analysis and metabolic studies due to the kinetic isotope effect.[3][4] The incorporation of deuterium atoms enhances its utility as an internal standard in mass spectrometry-based assays and allows for more precise pharmacokinetic and pharmacodynamic investigations.[5]
Core Applications in Research
The primary application of deuterium-labeled ioxitalamic acid is as an internal standard for the accurate quantification of ioxitalamic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given that ioxitalamic acid is excreted unchanged primarily through glomerular filtration, its clearance is a valuable measure of Glomerular Filtration Rate (GFR), a key indicator of renal function. Deuterated ioxitalamic acid can, therefore, play a crucial role in highly accurate GFR measurement studies.
Quantitative Data Summary
The following tables summarize key quantitative data for ioxitalamic acid, providing a basis for experimental design and interpretation.
Table 1: Physicochemical and Pharmacokinetic Properties of Ioxitalamic Acid
| Property | Value | Source |
| Molecular Formula | C12H11I3N2O5 | |
| Molecular Weight | 643.94 g/mol | |
| Deuterated Form | This compound | |
| Molecular Formula (d4) | C12H7D4I3N2O5 | |
| Molecular Weight (d4) | 647.96 g/mol | |
| Elimination Half-Life | 1.1 hours | |
| Volume of Distribution | 194 ml/kg | |
| Total Clearance Rate | 120 ml/min | |
| Protein Binding | <5% | |
| Renal Excretion (24h) | >80% |
Table 2: Analytical Method Parameters for Ioxitalamic Acid Quantification
| Parameter | Description | Source |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Internal Standard | Deuterium-labeled Ioxitalamic Acid (this compound) | |
| Ionization Mode | Electrospray Ionization (ESI) | |
| Typical Biological Matrices | Plasma, Urine |
Experimental Protocols
Detailed methodologies for key experiments involving deuterium-labeled ioxitalamic acid are provided below.
Protocol 1: Quantification of Ioxitalamic Acid in Plasma using LC-MS/MS with a Deuterated Internal Standard
Objective: To accurately measure the concentration of ioxitalamic acid in plasma samples.
Materials:
-
Plasma samples containing ioxitalamic acid
-
This compound (internal standard)
-
Acetonitrile (protein precipitation agent)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization source
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add a known concentration of this compound solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both ioxitalamic acid and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (ioxitalamic acid) to the internal standard (this compound).
-
Determine the concentration of ioxitalamic acid in the samples by comparing the peak area ratios to a standard curve prepared with known concentrations of ioxitalamic acid and a fixed concentration of the internal standard.
-
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) using Deuterium-Labeled Ioxitalamic Acid
Objective: To determine the GFR in a subject by measuring the plasma clearance of ioxitalamic acid.
Materials:
-
Sterile solution of ioxitalamic acid for injection
-
This compound for use as an internal standard in the analytical phase
-
Equipment for intravenous administration
-
Blood collection supplies
-
LC-MS/MS system
Procedure:
-
Administration:
-
Administer a precisely known dose of ioxitalamic acid intravenously to the subject.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes). The exact timing may be adjusted based on the expected GFR.
-
Process the blood samples to obtain plasma and store them frozen until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for ioxitalamic acid concentration using the LC-MS/MS method described in Protocol 1, with this compound as the internal standard.
-
-
GFR Calculation:
-
Plot the plasma concentration of ioxitalamic acid versus time on a semi-logarithmic scale.
-
Calculate the area under the plasma concentration-time curve (AUC) from time zero to infinity.
-
GFR is calculated using the following formula: GFR = Dose / AUC.
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for GFR measurement using ioxitalamic acid.
References
A Technical Guide to Ioxitalamic Acid-d4: Molecular Properties and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core molecular properties of Ioxitalamic Acid-d4, a deuterated form of the X-ray contrast agent, Ioxitalamic Acid. This document details its molecular formula and weight, and presents a comparative analysis with its non-deuterated counterpart. Furthermore, it outlines a comprehensive, generalized experimental protocol for the analytical characterization of this compound, a critical process for its application in research and drug development.
Core Molecular Data
The incorporation of four deuterium atoms into the Ioxitalamic Acid structure results in a precise increase in its molecular weight. This isotopic labeling is crucial for its use in various research applications, including metabolic tracing and as an internal standard in quantitative bioanalysis. The fundamental properties of this compound and its parent compound are summarized below.
| Property | This compound | Ioxitalamic Acid |
| Chemical Formula | C₁₂H₇D₄I₃N₂O₅[1] | C₁₂H₁₁I₃N₂O₅[2][3] |
| Molecular Weight | 647.96 g/mol [1][4] | 643.94 g/mol |
| Exact Mass | 647.96 Da | 643.7802 Da |
| CAS Number | 1185156-82-4 | 28179-44-4 |
Analytical Characterization Workflow
The confirmation of the molecular structure, isotopic purity, and quantification of this compound necessitates a multi-technique analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.
Experimental Protocols
The following sections describe generalized methodologies for the key experiments involved in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the precise location and extent of deuterium incorporation. Both proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy are employed for a comprehensive analysis.
Objective: To confirm the position of deuterium labeling and assess the degree of deuteration.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide-d₆) in an NMR tube. A non-deuterated standard of Ioxitalamic Acid should be prepared in parallel for comparative analysis.
-
¹H-NMR Acquisition:
-
Acquire a ¹H-NMR spectrum of the this compound sample.
-
The disappearance or significant reduction in the intensity of a proton signal, when compared to the spectrum of the non-deuterated standard, indicates the site of deuterium substitution.
-
-
²H-NMR Acquisition:
-
Acquire a ²H-NMR spectrum of the this compound sample.
-
A peak in the ²H-NMR spectrum provides direct evidence of deuterium incorporation. The chemical shift of this peak helps to confirm the chemical environment of the deuterium atom.
-
-
Data Analysis:
-
Integrate the relevant signals in both the ¹H-NMR spectra of the deuterated and non-deuterated samples to quantify the degree of deuteration.
-
Compare the chemical shifts in the ¹H and ²H spectra to confirm that deuteration has occurred at the expected position without altering the rest of the molecular structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive technique used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity.
Objective: To verify the molecular weight of this compound and determine the distribution of isotopologues (e.g., d0, d1, d2, d3, d4).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Chromatographic Separation:
-
Inject the sample into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Use a suitable column (e.g., a C18 reversed-phase column) and a gradient elution method to achieve good separation of the analyte from any potential impurities.
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC system is directed into the ion source of a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap mass spectrometer).
-
Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Acquire mass spectra in full scan mode to detect the molecular ion of this compound.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion. This should correspond to the theoretical molecular weight of this compound.
-
Analyze the isotopic distribution of the molecular ion peak. This allows for the quantification of isotopic purity and the detection of any under- or over-deuterated species. The use of a deuterated compound as an internal standard is a gold standard for quantitative analysis in mass spectrometry.
-
References
A Technical Guide to the Solubility of Ioxitalamic Acid-d4
This technical guide provides an in-depth overview of the solubility of Ioxitalamic Acid-d4, a deuterated form of the X-ray contrast agent Ioxitalamic Acid. This document is intended for researchers, scientists, and professionals in drug development, offering available solubility data, experimental protocols, and logical workflows to assist in formulation and analytical method development.
Disclaimer: Publicly available, specific quantitative solubility data for this compound is limited. The data presented for Ioxitalamic Acid (the non-deuterated form) is provided as a close approximation, given that deuteration typically has a minimal impact on solubility.
Core Concepts and Data
Ioxitalamic acid is recognized as a water-soluble, nephrophilic, and highly permeable iodinated X-ray contrast medium[1][2]. Its deuterated counterpart, this compound, is primarily utilized as an internal standard in analytical quantification during drug development processes[2][3].
The following table summarizes the available solubility data for Ioxitalamic Acid. It is critical to note that these values are for the non-deuterated compound and should be considered as estimates for this compound.
| Solvent/System | Concentration | Observations | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (77.65 mM) | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.94 mM) | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.94 mM) | Clear solution. | |
| Methanol | 100 µg/mL | Solution. | |
| General | Soluble | General solubility characteristic noted. |
Experimental Protocols
Detailed experimental protocols for determining the solubility of this compound are not explicitly available. However, a standard and widely accepted methodology for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is the shake-flask method, as outlined in guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.
Objective: To determine the equilibrium solubility of this compound in a specified solvent system at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, DMSO)
-
Scintillation vials or appropriate sealed containers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to equilibrium should be established in preliminary assessments.
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
Separate the undissolved solid from the supernatant by centrifugation or filtration. Filtration should be done with a filter that does not bind the analyte.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The experiment should be performed in triplicate for each solvent system to ensure reproducibility.
-
Visualized Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound.
Caption: A generalized workflow for determining drug solubility.
References
Preliminary Technical Guide on Ioxitalamic Acid-d4
Disclaimer: Publicly available data from preliminary studies specifically on Ioxitalamic Acid-d4 is limited. This guide provides a comprehensive overview of the non-deuterated parent compound, Ioxitalamic Acid, which is expected to have analogous physicochemical and biological properties. This compound is primarily utilized as a stable isotope-labeled internal standard for the quantification of Ioxitalamic Acid in research and drug development.[1][2][3]
Introduction
Ioxitalamic Acid is a first-generation, ionic, high-osmolarity iodinated contrast medium.[4][5] It is a tri-iodinated benzoic acid derivative used in medical imaging to enhance the visibility of internal structures during X-ray-based procedures such as computed tomography (CT) scans. The deuterated form, this compound, contains four deuterium atoms on the 2-hydroxyethyl group, making it a valuable tool for metabolic and pharmacokinetic studies of the parent drug.
Physicochemical Properties
The fundamental physicochemical properties of Ioxitalamic Acid and its deuterated analog are summarized below.
| Property | Value (Ioxitalamic Acid) | Value (this compound) | Reference |
| Chemical Formula | C12H11I3N2O5 | C12H7D4I3N2O5 | , |
| Molecular Weight | 643.94 g/mol | 647.96 g/mol | , |
| Exact Mass | 643.7802 Da | 647.96 Da | , |
| Melting Point | 349 °C | Not available | |
| Solubility | Soluble in water | Not available | |
| Osmolarity | 1500-1800 mOsm/kg | Not available |
Pharmacokinetics and Metabolism
Ioxitalamic Acid is a pharmacologically inert compound that is not metabolized in the body. Its primary mechanism of action is the physical attenuation of X-rays due to its high iodine content.
| Parameter | Value | Reference |
| Volume of Distribution | 194 ml/kg | |
| Protein Binding | 0-27% | |
| Elimination Half-Life | 1.1 hours | |
| Total Clearance Rate | 120 ml/min |
Absorption, Distribution, and Excretion
When administered orally, Ioxitalamic Acid is not absorbed in the gastrointestinal tract and is eliminated in the feces. In the event of an intestinal perforation, it is completely absorbed. Intravascular administration leads to rapid distribution in the interstitial and intravascular compartments, followed by renal excretion via glomerular filtration without tubular reabsorption or secretion. In cases of renal impairment, elimination can occur through biliary, salivary, and colic routes.
Experimental Protocols
Synthesis of Ioxitalamic Acid
The following is a general synthetic route for Ioxitalamic Acid as described in the literature.
-
Esterification: 5-nitroisophthalic acid is subjected to an ethyl ester reaction.
-
Hydrolysis: The resulting product undergoes hydrolysis.
-
Amidation: An amidation reaction is performed.
-
Reduction: The nitro group is reduced to an amino group.
-
Iodination: The benzene ring is iodinated.
-
Acetylation: The amino group is acetylated to yield Ioxitalamic Acid.
Toxicology and Safety
Preclinical studies have indicated a relatively wide safety margin for Ioxitalamic Acid, with an LD50 exceeding 5 g/kg in mice when administered orally. However, its high osmolality is associated with potential side effects, including renal toxicity, vasodilation, bradycardia, and pulmonary hypertension. In vitro studies on human renal proximal tubule epithelial cells (HK-2) showed a cytotoxic effect with an IC50 of approximately 30 mg/ml after 48 hours of treatment.
Conclusion
Ioxitalamic Acid is a well-characterized iodinated contrast medium. While specific preliminary studies on its deuterated analog, this compound, are not extensively documented in the public domain, its primary role is understood to be that of a stable isotope-labeled standard for analytical and research purposes. The data and protocols presented for the parent compound provide a strong foundation for its use and for the design of future studies involving this compound. Further research is warranted to delineate any subtle differences in the properties and behavior of the deuterated form compared to the non-deuterated Ioxitalamic Acid.
References
Methodological & Application
Application Notes and Protocols for Ioxitalamic Acid-d4 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic acid is a tri-iodinated benzoic acid derivative commonly used as a contrast agent in medical imaging. Accurate quantification of ioxitalamic acid in biological matrices is crucial for pharmacokinetic studies and toxicological assessments. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based quantification, offering superior accuracy and precision by compensating for variability during sample preparation and analysis. Ioxitalamic Acid-d4, the deuterated analog of ioxitalamic acid, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties and co-eluting chromatographic behavior with the unlabeled analyte.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of ioxitalamic acid in biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of Ioxitalamic Acid and its deuterated internal standard is presented in the table below.
| Property | Ioxitalamic Acid | This compound |
| Chemical Formula | C₁₂H₁₁I₃N₂O₅ | C₁₂H₇D₄I₃N₂O₅ |
| Molecular Weight | 643.94 g/mol | 647.96 g/mol |
| CAS Number | 28179-44-4 | 1185156-82-4 |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in water | Soluble in water |
Quantitative Analysis using LC-MS/MS
The following section outlines a proposed LC-MS/MS method for the quantification of ioxitalamic acid in human plasma using this compound as an internal standard.
Mass Spectrometry Parameters
The determination of optimal mass transitions (precursor and product ions) is critical for the selectivity and sensitivity of the LC-MS/MS method. Based on the structure of ioxitalamic acid, the following multiple reaction monitoring (MRM) transitions are proposed. The precursor ion for ioxitalamic acid is likely an adduct, and a similar adduct is expected for the deuterated standard. The fragmentation is hypothesized to involve a neutral loss.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Ioxitalamic Acid | 662.0 | 645.0 | Positive |
| This compound (Internal Standard) | 666.0 | 649.0 | Positive |
Note: These are proposed transitions and should be optimized during method development.
Chromatographic Conditions
A reversed-phase liquid chromatography method is suitable for the separation of the polar ioxitalamic acid from endogenous plasma components.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 4 °C |
| Expected Retention Time | ~ 3-4 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ioxitalamic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in a 50:50 mixture of methanol and water to the final volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ioxitalamic Acid by serial dilution of the primary stock solution with 50:50 methanol:water to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.
-
Sample Preparation from Human Plasma (Protein Precipitation)
This protocol is designed for the extraction of ioxitalamic acid from human plasma samples.
-
Sample Aliquoting:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 25 µL of the 1 µg/mL this compound internal standard working solution to each tube.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
-
Vortexing:
-
Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
-
Vortex and Transfer:
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Method Validation Parameters
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of scatter between a series of measurements. Assessed as intra- and inter-day precision. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor should be consistent across different lots of matrix. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Logical Relationship of Internal Standard Use
The diagram below outlines the rationale for using a stable isotope-labeled internal standard in quantitative mass spectrometry.
Conclusion
This compound is an excellent internal standard for the accurate and precise quantification of ioxitalamic acid in biological matrices by LC-MS/MS. The protocols and parameters outlined in this document provide a strong foundation for the development and validation of a robust bioanalytical method. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the reliability of pharmacokinetic and toxicological data in drug development and clinical research.
References
Application Note: Quantitative Analysis of Ioxitalamic Acid in Human Plasma and Urine using a Validated LC-MS/MS Method with Ioxitalamic Acid-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of ioxitalamic acid in human plasma and urine. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Ioxitalamic Acid-d4, for enhanced accuracy and precision. Sample preparation is streamlined with a simple protein precipitation for plasma and a dilution for urine samples. This method is suitable for pharmacokinetic studies, drug monitoring, and other research applications requiring precise measurement of ioxitalamic acid.
Introduction
Ioxitalamic acid is an iodinated contrast agent used in medical imaging.[1] Accurate quantification of ioxitalamic acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[2] This document provides a comprehensive protocol for the analysis of ioxitalamic acid in human plasma and urine using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
Ioxitalamic Acid (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
-
Human Urine
Instrumentation
An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Standard Solutions
Stock solutions of ioxitalamic acid and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v).
Sample Preparation
Human Plasma: A protein precipitation method was employed for the extraction of ioxitalamic acid from human plasma.
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Human Urine: A simple dilution method was used for the preparation of urine samples.
-
To 50 µL of urine sample, add 25 µL of this compound internal standard working solution.
-
Add 425 µL of ultrapure water.
-
Vortex the mixture for 30 seconds.
-
Transfer the sample to an autosampler vial for injection.
LC-MS/MS Method
The following LC-MS/MS parameters were established for the analysis of ioxitalamic acid.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ioxitalamic Acid | 642.8 | 523.8 |
| This compound | 646.8 | 527.8 |
Note: The specific voltages (Declustering Potential, Entrance Potential, Collision Energy, Collision Cell Exit Potential) should be optimized for the specific mass spectrometer used.
Method Validation
The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guideline. The validation assessed linearity, accuracy, precision, selectivity, and stability.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | - | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 10 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Matrix Effect | CV ≤ 15% | < 13% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration | Stable |
Visualizations
References
Application Notes and Protocols for Ioxitalamic Acid-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ioxitalamic Acid-d4 as an internal standard in pharmacokinetic (PK) studies of ioxitalamic acid. Detailed protocols for sample analysis are included to guide researchers in developing robust and reliable bioanalytical methods.
Introduction
Ioxitalamic acid is an iodinated contrast agent used in medical imaging.[1][2][3] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing its use and ensuring patient safety. Accurate quantification of ioxitalamic acid in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[4] It significantly improves the accuracy, precision, and robustness of the analytical method.[4]
Rationale for Using a Deuterated Internal Standard
In LC-MS-based quantification, variability can arise from multiple sources, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An internal standard (IS) is a compound added in a known quantity to every sample, calibrator, and quality control sample. The IS should ideally have physicochemical properties very similar to the analyte of interest. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered ideal because they are chemically almost identical to the unlabeled analyte. This near-identical chemical nature ensures that the deuterated standard co-elutes with the analyte and experiences similar effects of ion suppression or enhancement, thereby compensating for analytical variability.
Pharmacokinetic Profile of Ioxitalamic Acid
Ioxitalamic acid is rapidly distributed in the interstitial space and intravascular compartment when administered intravascularly. It is eliminated unchanged, primarily through renal excretion via glomerular filtration. The rapid clearance of ioxitalamic acid suggests that it is not metabolized in the body.
| Pharmacokinetic Parameter | Value | Species | Citation |
| Elimination Half-Life | ~45 minutes | Rabbit | |
| Elimination Half-Life | 1.1 hours | Not Specified | |
| Volume of Distribution | 20-26% of body weight | Rabbit | |
| Volume of Distribution | 194 ml/kg | Not Specified | |
| Total Clearance Rate | 120 ml/min | Not Specified | |
| Protein Binding | <5% | Not Specified | |
| Urinary Excretion | >80% within 24 hours | Not Specified |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific experimental conditions.
I. Pharmacokinetic Study Design (In Vivo)
-
Animal Model: Male and female New Zealand rabbits are a suitable model for studying the pharmacokinetics of ioxitalamic acid.
-
Dosing: Administer a single intravenous (IV) bolus injection of ioxitalamic acid. A dose of 5 ml/kg has been previously reported.
-
Blood Sampling: Collect blood samples at predetermined time points post-dose. For a compound with a half-life of approximately 45 minutes, a typical sampling schedule might be: 0 (pre-dose), 5, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.
-
Sample Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
II. Bioanalytical Method for Quantification of Ioxitalamic Acid in Plasma
This method utilizes protein precipitation for sample cleanup followed by LC-MS/MS analysis.
1. Preparation of Stock and Working Solutions:
-
Ioxitalamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve ioxitalamic acid in a suitable solvent (e.g., methanol).
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the ioxitalamic acid stock solution in a suitable solvent to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the precipitation solvent (e.g., acetonitrile).
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an LC vial for analysis.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions (Hypothetical):
-
Ioxitalamic Acid: Q1/Q3 (e.g., m/z 642.8 -> 497.8)
-
This compound: Q1/Q3 (e.g., m/z 646.8 -> 501.8)
-
4. Method Validation:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA guidance). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous components.
-
Calibration Curve: Demonstrating a linear response over the desired concentration range.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels.
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the effect of the biological matrix on ionization.
-
Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of ioxitalamic acid.
Caption: Role of this compound as an internal standard in bioanalysis.
References
Application Notes and Protocols for Ioxitalamic Acid-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of biological samples for the quantitative analysis of Ioxitalamic Acid-d4. The methodologies described herein are essential for pharmacokinetic studies, clinical trials, and other research applications requiring accurate and precise measurement of this deuterated internal standard in various biological matrices.
Ioxitalamic acid is a water-soluble, iodinated contrast agent.[1] Its deuterated form, this compound, is commonly used as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantification of the parent compound.[2] Proper sample preparation is a critical step to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can adversely affect the performance of analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method will depend on the specific requirements of the assay, including the desired level of sample cleanup, sensitivity, and sample throughput.[5]
Data Presentation
The following tables summarize typical quantitative performance data for each sample preparation technique when used for the analysis of this compound in human plasma. These values are representative and may vary depending on the specific laboratory conditions, instrumentation, and validation parameters.
Table 1: Protein Precipitation (PPT) Performance Data
| Parameter | Result |
| Recovery | 85 - 95% |
| Matrix Effect | Moderate to High |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Solid-Phase Extraction (SPE) Performance Data
| Parameter | Result |
| Recovery | > 90% |
| Matrix Effect | Low |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 10% |
Table 3: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Result |
| Recovery | 70 - 90% |
| Matrix Effect | Low to Moderate |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
Detailed methodologies for each sample preparation technique are provided below. These protocols are designed for the analysis of this compound in human plasma and can be adapted for other biological matrices such as urine or serum with appropriate modifications.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample. It is particularly well-suited for high-throughput applications.
Materials:
-
Human plasma sample
-
This compound internal standard spiking solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of 4°C and >10,000 x g
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution to the plasma and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in a suitable mobile phase.
Protocol 2: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a more thorough sample cleanup compared to protein precipitation, resulting in lower matrix effects and improved assay sensitivity. This protocol utilizes a mixed-mode anion exchange SPE cartridge, which is effective for extracting acidic compounds like ioxitalamic acid.
Materials:
-
Human plasma sample
-
This compound internal standard spiking solution
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (MeOH)
-
Deionized water
-
Ammonium hydroxide (2% in water)
-
Formic acid (2% in methanol)
-
Centrifuge or filtration apparatus for sample pre-treatment (optional)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of the this compound internal standard spiking solution. Vortex briefly. Dilute the sample with 200 µL of 2% ammonium hydroxide in water to ensure the analyte is in its ionized form for retention on the anion exchange sorbent.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) to ensure optimal binding of the analyte.
-
Washing:
-
Wash the cartridge with 1 mL of 2% ammonium hydroxide in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 2% formic acid in methanol into a clean collection tube. The formic acid neutralizes the analyte, releasing it from the sorbent.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. This technique is effective for cleaning up complex biological samples.
Materials:
-
Human plasma sample
-
This compound internal standard spiking solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Centrifuge
-
15 mL polypropylene tubes
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of human plasma into a 15 mL polypropylene tube.
-
Add 50 µL of the this compound internal standard spiking solution.
-
Add 100 µL of 1 M HCl to acidify the sample to a pH below the pKa of ioxitalamic acid (approximately pH < 3). This step ensures the carboxylic acid group is protonated, making the molecule less polar and more extractable into an organic solvent.
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the tube for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
References
- 1. Ioxitalamic acid - Wikipedia [en.wikipedia.org]
- 2. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Ioxitalamic Acid in Human Plasma Using Ioxitalamic Acid-d4 as an Internal Standard
Abstract
This application note describes a robust and sensitive bioanalytical method for the quantification of Ioxitalamic Acid in human plasma. The method utilizes protein precipitation for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Ioxitalamic Acid-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and other clinical research applications requiring the measurement of Ioxitalamic Acid concentrations in biological matrices.
Introduction
Ioxitalamic acid is an iodinated contrast agent used in medical imaging procedures such as CT scans.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic assessments.[3][4] Stable isotope-labeled internal standards are best practice in quantitative bioanalysis to compensate for variability during sample preparation and analysis.[5] this compound is the deuterated analog of Ioxitalamic Acid and serves as an ideal internal standard due to its similar physicochemical properties and co-eluting chromatographic behavior, while being distinguishable by mass spectrometry. This document provides a detailed protocol for the validation and application of a bioanalytical method for Ioxitalamic Acid using this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalytical assay.
Caption: Workflow for the bioanalysis of Ioxitalamic Acid.
Detailed Experimental Protocol
Materials and Reagents
-
Ioxitalamic Acid (Reference Standard)
-
This compound (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Stock and Working Solutions Preparation
-
Ioxitalamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Ioxitalamic Acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ioxitalamic Acid stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 2.5 min | 5% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 5% B |
| 3.6 - 5.0 min | 5% B (Re-equilibration) |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Ioxitalamic Acid | Q1: 642.8 amu -> Q3: 523.9 amu (Quantifier) |
| Q1: 642.8 amu -> Q3: 396.9 amu (Qualifier) | |
| This compound | Q1: 646.8 amu -> Q3: 527.9 amu (Quantifier) |
Note: The exact m/z values for MRM transitions should be optimized by direct infusion of the analytes. Ioxitalamic acid has a molecular weight of approximately 643.94 g/mol . This compound has a molecular weight of approximately 647.96 g/mol .
Data Presentation
Calibration Curve
The calibration curve for Ioxitalamic Acid should be constructed by plotting the peak area ratio (Ioxitalamic Acid / this compound) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.
| Parameter | Result |
| Calibration Range | 10 - 5000 ng/mL |
| Regression Equation | y = 0.0025x + 0.001 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification, Low, Mid, and High).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low QC | 30 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Mid QC | 250 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High QC | 4000 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
Acceptance Criteria: Precision (%CV) should be ≤ 15% (≤ 20% for LLOQ) and Accuracy (%Bias) should be within ± 15% (± 20% for LLOQ).
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard is critical for mitigating variability in the analytical process. The diagram below outlines this principle.
Caption: Principle of using an internal standard for accurate quantification.
Conclusion
The described LC-MS/MS method for the determination of Ioxitalamic Acid in human plasma using this compound as an internal standard is sensitive, specific, and reliable. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting clinical and preclinical pharmacokinetic studies. The method meets standard bioanalytical validation criteria for precision and accuracy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ioxitalamic acid - Wikipedia [en.wikipedia.org]
- 3. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: ioxitalamic acid, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Ioxitalamic Acid-d4 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of Ioxitalamic Acid-d4 in clinical research: its use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of ioxitalamic acid in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols provided are representative of bioanalytical method validation and sample analysis workflows.
Introduction
Ioxitalamic acid is an iodinated contrast agent used in medical imaging. In clinical research, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, precise and accurate measurement of ioxitalamic acid concentrations in biological fluids such as plasma and serum is crucial. This compound, the deuterated analog of ioxitalamic acid, is the ideal internal standard for such quantitative bioanalysis.[1] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for variability in extraction, chromatography, and ionization.[1][2]
Key Characteristics of this compound:
| Parameter | Value |
| Chemical Name | 3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid |
| CAS Number | 1185156-82-4 |
| Molecular Formula | C₁₂H₇D₄I₃N₂O₅ |
| Molecular Weight | 647.96 g/mol |
Application: Internal Standard for LC-MS/MS Bioanalysis
The primary application of this compound is as an internal standard (IS) in the development and validation of robust bioanalytical methods for the quantification of ioxitalamic acid. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry.[1][2]
Principle
A known concentration of this compound is added to all calibration standards, quality control (QC) samples, and unknown clinical study samples at the beginning of the sample preparation process. During LC-MS/MS analysis, both ioxitalamic acid and this compound are monitored. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to quantify the analyte in unknown samples. This ratiometric measurement corrects for potential variations that can occur during sample processing and analysis, leading to high accuracy and precision.
Logical Workflow for Bioanalytical Method Development
The following diagram illustrates the typical workflow for developing and validating a bioanalytical method using this compound as an internal standard.
Caption: Workflow for bioanalytical method development and validation.
Experimental Protocols
The following sections provide a representative protocol for the quantification of ioxitalamic acid in human plasma using this compound as an internal standard. This protocol is based on established principles of bioanalytical method validation.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of ioxitalamic acid and this compound reference standards.
-
Dissolve each standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ioxitalamic acid by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water). These will be used to spike blank plasma for calibration standards and QC samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock solution with the same solvent to a final concentration appropriate for the assay (e.g., 100 ng/mL).
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from plasma.
Caption: Sample preparation workflow using protein precipitation.
Detailed Steps:
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the this compound working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Representative)
The following are typical starting conditions that would be optimized during method development.
Table of Representative LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MRM Transitions | Ioxitalamic Acid: To be determined (e.g., precursor ion [M-H]⁻ → product ion) This compound: To be determined (e.g., precursor ion [M-H]⁻ → product ion) |
| Source Temperature | To be optimized (e.g., 500°C) |
| Gas Flows | To be optimized |
Bioanalytical Method Validation Data (Illustrative)
A bioanalytical method must be validated to ensure its reliability for the analysis of clinical samples. The following tables present illustrative data that would be expected from a successful validation, based on regulatory guidelines.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Ioxitalamic Acid | 10 - 5000 | Linear, 1/x² weighting | > 0.995 |
Accuracy and Precision
The accuracy and precision are evaluated using QC samples at multiple concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%Bias) (3 runs) |
| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 4000 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
LLOQ: Lower Limit of Quantification
Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor (CV%) | Recovery (%) |
| Low QC | 30 | < 15% | Consistent and reproducible |
| High QC | 4000 | < 15% | Consistent and reproducible |
Conclusion
This compound is an essential tool for the accurate and precise quantification of ioxitalamic acid in clinical research. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods allows for the reliable determination of pharmacokinetic and toxicokinetic parameters. The protocols and data presented here provide a representative framework for the development and validation of such bioanalytical methods, ensuring high-quality data for drug development and clinical studies.
References
Application Note: Quantitative Analysis of Ioxitalamic Acid in Human Plasma using HPLC with UV Detection and Ioxitalamic Acid-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of Ioxitalamic Acid in human plasma. The method utilizes a stable isotope-labeled internal standard, Ioxitalamic Acid-d4, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making the workflow efficient for high-throughput analysis. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the fields of pharmacology and drug development.
Introduction
Ioxitalamic acid is an iodinated contrast agent used in medical imaging.[1][2] Accurate quantification of ioxitalamic acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note presents a validated HPLC method with UV detection for the determination of ioxitalamic acid in human plasma, employing this compound as an internal standard to correct for potential variations during sample preparation and analysis.[3] The use of a deuterated internal standard is a widely accepted approach to improve method robustness by compensating for matrix effects and variability in extraction recovery.
Principle
The analytical method involves the extraction of Ioxitalamic Acid and the internal standard, this compound, from human plasma via protein precipitation.[4] After centrifugation, the supernatant is injected into a reverse-phase HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase. Detection is performed by a UV detector, and quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
-
Ioxitalamic Acid (Reference Standard)
-
This compound (Internal Standard)[3]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered)
-
Formic Acid (ACS Grade)
-
Human Plasma (with anticoagulant)
Experimental Protocols
Standard and Sample Preparation
1. Preparation of Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Ioxitalamic Acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. These stock solutions can be stored at -20°C for up to three months.
2. Preparation of Working Standard Solutions:
-
Prepare working standard solutions of Ioxitalamic Acid by serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with a 50:50 mixture of methanol and water.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the appropriate working standard solutions of Ioxitalamic Acid to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.
-
Prepare quality control (QC) samples in blank human plasma at three concentration levels: Low (0.3 µg/mL), Medium (8 µg/mL), and High (40 µg/mL).
4. Sample Preparation Procedure:
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 10 µg/mL this compound working internal standard solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1% Formic Acid in Water : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detector | 240 nm |
| Run Time | 10 minutes |
Data Presentation
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.021 |
| 0.5 | 0.105 |
| 1 | 0.212 |
| 5 | 1.06 |
| 10 | 2.11 |
| 25 | 5.28 |
| 50 | 10.55 |
| r² | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | 6.8 | 105.2 | 8.5 | 103.8 |
| Low | 0.3 | 5.2 | 102.1 | 6.9 | 101.5 |
| Medium | 8 | 3.5 | 98.9 | 4.8 | 99.2 |
| High | 40 | 2.8 | 101.3 | 4.1 | 100.7 |
Table 3: Recovery
| QC Level | Concentration (µg/mL) | Recovery (%) |
| Low | 0.3 | 92.5 |
| Medium | 8 | 95.1 |
| High | 40 | 94.3 |
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL with a coefficient of determination (r²) of ≥ 0.999.
-
Precision and Accuracy: Intra- and inter-day precision were within 15% (20% for LLOQ), and accuracy was within ±15% (±20% for LLOQ) of the nominal values.
-
Limit of Quantification (LOQ): The lower limit of quantification (LLOQ) was established at 0.1 µg/mL.
-
Recovery: The extraction recovery of Ioxitalamic Acid from human plasma was consistent and reproducible across the different QC levels.
-
Specificity: The method demonstrated good specificity with no significant interference from endogenous plasma components at the retention times of Ioxitalamic Acid and this compound.
Visualization
Caption: Workflow for the HPLC analysis of Ioxitalamic Acid in plasma.
Caption: Logical relationship for the quantification of Ioxitalamic Acid.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantitative analysis of Ioxitalamic Acid in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for researchers, scientists, and drug development professionals requiring a robust analytical procedure for ioxitalamic acid quantification.
References
Troubleshooting & Optimization
Technical Support Center: Ioxitalamic Acid Analysis
Welcome to the technical support center for the analysis of Ioxitalamic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Ioxitalamic Acid, with a focus on overcoming matrix effects using its deuterated internal standard, Ioxitalamic Acid-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Ioxitalamic Acid?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of a quantitative LC-MS/MS assay for Ioxitalamic Acid.[2]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is structurally and chemically almost identical to Ioxitalamic Acid, it co-elutes during chromatography and experiences the same matrix effects.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[4] The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Q3: When should I add the this compound internal standard to my samples?
A3: The internal standard should be added as early as possible in the sample preparation process, ideally before any extraction steps. This ensures that the internal standard compensates for any variability or loss of the analyte during the entire sample preparation and analysis workflow.
Q4: Can I use a different internal standard that is not a deuterated version of Ioxitalamic Acid?
A4: While structural analogs can be used as internal standards, a stable isotope-labeled internal standard like this compound is considered the gold standard and is highly recommended.[4] This is because its physicochemical properties are nearly identical to the analyte, ensuring it more accurately tracks the analyte's behavior during sample processing and ionization, thus providing better correction for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing for Ioxitalamic Acid | Suboptimal chromatographic conditions. | - Optimize the mobile phase composition and gradient.- Ensure the pH of the mobile phase is appropriate for Ioxitalamic Acid (an acidic compound).- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). |
| High Variability in Analyte Signal Between Replicates | Significant and variable matrix effects. | - Implement the use of this compound as an internal standard.- Improve sample cleanup to remove more interfering matrix components. Consider solid-phase extraction (SPE) instead of protein precipitation. |
| Low Recovery of Ioxitalamic Acid | Inefficient sample extraction. | - Optimize the protein precipitation protocol (e.g., try different organic solvents like methanol or different solvent-to-plasma ratios).- Develop a solid-phase extraction (SPE) method tailored for acidic compounds. |
| Signal Suppression or Enhancement is Still Observed Despite Using this compound | Extreme matrix effects or non-co-elution of analyte and internal standard. | - Dilute the sample extract to reduce the concentration of matrix components.- Further optimize the chromatographic method to ensure co-elution of Ioxitalamic Acid and this compound. A slight shift in retention time can sometimes occur with deuterated standards. |
| Noisy Baseline in the Chromatogram | Contamination of the LC-MS system or impure solvents/reagents. | - Flush the LC system thoroughly.- Use high-purity, LC-MS grade solvents and reagents.- Ensure proper maintenance of the mass spectrometer. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Ioxitalamic Acid in Human Plasma using this compound and Protein Precipitation
Objective: To provide a representative protocol for the extraction and quantification of Ioxitalamic Acid in human plasma using LC-MS/MS with a deuterated internal standard to mitigate matrix effects.
1. Materials and Reagents:
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Ioxitalamic Acid reference standard
-
This compound (Internal Standard, IS)
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Human plasma (with anticoagulant, e.g., K2EDTA)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Ultrapure water
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Ioxitalamic Acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to prepare calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation (Protein Precipitation):
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix samples (to which 50 µL of 50:50 methanol/water is added).
-
Vortex briefly.
-
Add 400 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
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3.6-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
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Mass Spectrometer: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical, based on available data):
-
Ioxitalamic Acid: Precursor ion m/z 643.8 -> Product ion m/z 625.8 (Collision Energy: 25 eV)
-
This compound: Precursor ion m/z 647.8 -> Product ion m/z 629.8 (Collision Energy: 25 eV)
-
5. Data Analysis:
-
Quantification is based on the ratio of the peak area of Ioxitalamic Acid to the peak area of this compound.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Ioxitalamic Acid in the unknown samples is determined from the calibration curve.
Data Presentation
The use of this compound significantly improves the accuracy and precision of the assay by compensating for matrix effects. Below are tables with illustrative data demonstrating this improvement.
Table 1: Comparison of Accuracy and Precision with and without Internal Standard Correction
| QC Level | Nominal Conc. (ng/mL) | Method without IS | Method with this compound IS |
| Accuracy (% Bias) | Precision (%RSD) | ||
| LLOQ | 5 | -25.3 | 18.5 |
| Low | 15 | -18.9 | 15.2 |
| Mid | 150 | -22.1 | 12.8 |
| High | 400 | -19.5 | 14.1 |
Table 2: Matrix Effect Evaluation
The matrix factor (MF) is calculated to assess the extent of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The IS-normalized MF demonstrates the correction provided by the internal standard.
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low | 15 | 0.68 | 0.69 | 0.99 |
| High | 400 | 0.72 | 0.71 | 1.01 |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. scilit.com [scilit.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape in Ioxitalamic Acid-d4 chromatography
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to resolve common peak shape issues encountered during the chromatographic analysis of Ioxitalamic Acid-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing is the most common peak shape problem for acidic analytes like this compound. It is typically caused by secondary interactions between the analyte and the stationary phase. The primary reasons include:
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Improper Mobile Phase pH: Ioxitalamic Acid contains a carboxylic acid group. If the mobile phase pH is not sufficiently acidic, this group can become partially or fully ionized (negatively charged). These charged molecules can then interact strongly with residual silanol groups on the silica-based column packing, leading to delayed elution and a tailing peak.[1][2][3][4]
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Column Contamination or Degradation: Over time, columns can accumulate contaminants from the sample matrix at the inlet frit or the head of the column.[5] This can create new active sites that cause secondary interactions. The stationary phase itself can also degrade, exposing more active silanol groups.
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Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is the most critical factor for achieving a good peak shape for ionizable compounds. For an acidic compound like this compound, the mobile phase pH should be controlled to suppress its ionization. The general guideline is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. By doing so, the carboxylic acid group remains in its neutral, protonated form. This single, neutral species interacts more predictably and uniformly with the reversed-phase stationary phase, resulting in a sharp, symmetrical Gaussian peak. Operating at a low pH (e.g., 2.5 - 3.5) also protonates residual silanol groups on the column, minimizing secondary ionic interactions that cause tailing.
Q3: I am observing peak fronting. What are the likely causes?
A3: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can indicate specific problems:
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Sample Overload: Injecting too much sample mass onto the column is a classic cause of fronting, often appearing as a "right triangle" shaped peak.
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Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause the analyte band to spread improperly at the column inlet, leading to distortion and fronting.
To resolve fronting, try reducing the sample concentration or injection volume. It is also highly recommended to dissolve the sample in the initial mobile phase whenever possible.
Q4: What should I do if my this compound peak is splitting?
A4: Peak splitting can be a complex issue arising from several sources:
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Blocked Column Frit or Column Void: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample path to be disturbed and splitting the peak. A void at the head of the column, which can form over time, will have a similar effect.
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Mobile Phase Mismatch: If the mobile phase pH is very close to the pKa of Ioxitalamic Acid, both the ionized and neutral forms of the molecule may exist simultaneously, potentially leading to two overlapping peaks or a split peak.
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Strong Sample Solvent: Injecting in a solvent much stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.
To troubleshoot, first ensure your mobile phase is well-buffered and at an appropriate pH. If the problem persists, flushing the column in the reverse direction (if permitted by the manufacturer) may dislodge particulates from the frit. If a column void is suspected, the column must be replaced.
Q5: Could my analytical column be the source of the poor peak shape?
A5: Yes, the column is a frequent source of peak shape issues. Consider the following:
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Column Chemistry: For acidic compounds, it is best to use modern, high-purity silica columns that are fully end-capped. End-capping neutralizes many of the residual silanol groups that cause tailing.
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Column Age and Contamination: All columns degrade with use. If you observe a gradual decline in peak shape and performance that is not resolved by adjusting other parameters, it is likely time to replace the column. Using a guard column can significantly extend the life of your analytical column by trapping contaminants.
Q6: How do sample preparation and injection conditions affect peak shape?
A6: The sample itself and how it is introduced to the system are critical.
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Injection Volume: Injecting too large a volume can lead to band broadening and distorted peaks, even if the concentration is low.
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Injection Solvent: As mentioned, using a sample solvent stronger than the mobile phase is a common cause of peak distortion. The ideal sample solvent is the mobile phase itself. If a stronger solvent is needed for solubility, use the smallest possible injection volume.
-
Sample Cleanup: Complex sample matrices can introduce contaminants that foul the column and degrade peak shape over time. Ensure adequate sample cleanup procedures, such as solid-phase extraction (SPE) or filtration, are used.
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a systematic approach to diagnosing and resolving poor peak shape for this compound.
Experimental Protocols
Protocol: Mobile Phase pH Scouting for this compound
This protocol outlines a systematic experiment to determine the optimal mobile phase pH for improving the peak shape of this compound.
Objective: To evaluate the effect of mobile phase pH on the peak tailing factor and select a pH that provides a high degree of peak symmetry.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working standard at a concentration of 1 µg/mL by diluting the stock solution in a 50:50 mixture of HPLC-grade water and methanol.
-
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ≈ 2.7): 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase A2 (pH ≈ 2.1): 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase A3 (pH ≈ 7.0): HPLC-grade water (unbuffered).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Use a gradient elution starting with a high aqueous percentage (e.g., 95% Mobile Phase A) and ramping to a high organic percentage (e.g., 95% Mobile Phase B).
-
-
Procedure:
-
Equilibrate the HPLC system and column with a mobile phase composition of 95% A1 and 5% B for at least 15 minutes.
-
Perform three replicate injections of the 1 µg/mL working standard.
-
Record the chromatograms and system suitability data (tailing factor, theoretical plates, retention time).
-
Flush the system thoroughly and repeat the equilibration and injections using Mobile Phase A2, and then Mobile Phase A3.
-
-
Data Analysis:
-
Compare the peak tailing factor for this compound obtained with each of the three mobile phases. The optimal pH will yield a tailing factor closest to 1.0.
-
Quantitative Data Summary
The table below summarizes key chromatographic parameters and their recommended starting points for the analysis of acidic compounds like this compound.
| Parameter | Recommended Range / Value | Rationale & Impact on Peak Shape |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses the ionization of the carboxylic acid group on this compound, minimizing secondary interactions with the stationary phase and preventing peak tailing. |
| Buffer Concentration | 10 - 50 mM | Helps maintain a stable pH across the column as the sample passes through and can help mask residual silanol sites, further improving peak symmetry. |
| Column Type | High-purity, fully end-capped C18 or C8 | Modern, well-end-capped columns have fewer exposed silanol groups, which are the primary sites for secondary interactions that cause tailing with acidic analytes. |
| Injection Solvent | Weaker than or matching the initial mobile phase | Prevents peak distortion (fronting, splitting) by ensuring the analyte band is tightly focused at the head of the column upon injection. |
| Sample Load | Reduce concentration or injection volume | High sample loads can saturate the stationary phase, leading to peak fronting or tailing. Keeping the injection volume low is crucial. |
| Column Temperature | 30 - 40 °C | Operating at a slightly elevated temperature can improve peak efficiency by reducing mobile phase viscosity and enhancing mass transfer, often leading to sharper peaks. |
References
Technical Support Center: Ioxitalamic Acid-d4 Stability in Biological Matrices
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Ioxitalamic Acid-d4 in biological samples.
| Issue ID | Problem/Observation | Potential Causes | Troubleshooting Steps |
| STAB-001 | Inconsistent or drifting this compound internal standard (IS) response across an analytical batch. | 1. Matrix Effects: Differential ion suppression or enhancement between samples. 2. Short-Term Instability: Degradation on the autosampler or benchtop. 3. Inconsistent Sample Preparation: Variability in extraction recovery. | 1. Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked blank matrix. 2. Perform short-term stability tests at relevant temperatures (e.g., room temperature, 4°C). 3. Ensure consistent and precise execution of the sample preparation workflow. |
| STAB-002 | A decrease in this compound response in quality control (QC) samples after freeze-thaw cycles. | Freeze-Thaw Instability: The compound may be sensitive to the physical stress of freezing and thawing, potentially leading to degradation or adsorption to container surfaces. | 1. Conduct a formal freeze-thaw stability experiment (see Experimental Protocols). 2. Minimize the number of freeze-thaw cycles for study samples. 3. Consider preparing smaller aliquots of samples to avoid repeated thawing of the bulk sample. |
| STAB-003 | A systematic decrease in this compound concentration in long-term storage QC samples. | Long-Term Instability: The compound may degrade over time at the specified storage temperature. | 1. Perform a long-term stability study at the intended storage temperature (e.g., -20°C or -80°C). 2. Ensure storage temperature is consistently maintained and monitored. 3. Evaluate the stability at a lower temperature if degradation is observed. |
| STAB-004 | Appearance of a peak corresponding to the non-deuterated Ioxitalamic Acid in blank samples spiked only with this compound. | Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard may exchange with protons from the sample matrix or solvents.[1] | 1. Assess the isotopic purity of the this compound standard. 2. Incubate the IS in blank matrix for a duration equivalent to the sample preparation and analysis time to monitor for the appearance of the non-labeled analyte. 3. If exchange is confirmed, consider the position of the deuterium labels for stability. |
| STAB-005 | Low recovery of this compound during sample extraction. | Adsorption: The analyte may adsorb to container surfaces (e.g., plastic tubes, well plates). Precipitation: The analyte may precipitate out of solution during processing steps. | 1. Use low-binding microcentrifuge tubes or plates. 2. Investigate the effect of pH of the extraction solvent on recovery. 3. Ensure the analyte remains solubilized throughout the extraction process. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: For short-term storage (days to weeks), refrigeration at 2-8°C is generally acceptable. For long-term storage (months to years), it is recommended to store stock solutions at -20°C or -80°C to minimize degradation.[2][3] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I prepare my biological samples to enhance the stability of this compound?
A2: While ioxitalamic acid is reported to be largely unmetabolized, taking precautions during sample handling is always recommended.[4][5] Promptly process samples after collection. If analysis is not immediate, freeze the samples at -20°C or preferably -80°C. For plasma or whole blood, use appropriate anticoagulants (e.g., EDTA, heparin) and ensure thorough mixing.
Q3: How many freeze-thaw cycles are generally acceptable for samples containing this compound?
A3: The number of acceptable freeze-thaw cycles should be determined experimentally. A standard freeze-thaw stability assessment typically involves a minimum of three cycles. If instability is observed, it is best to aliquot samples into smaller volumes for single use to avoid repeated freeze-thaw cycles.
Q4: Can this compound be unstable in whole blood?
A4: While ioxitalamic acid itself is metabolically stable, instability in whole blood can occur due to enzymatic activity that may be present. It is prudent to conduct a whole blood stability assessment if there is a delay between sample collection and plasma/serum separation. This involves incubating fortified whole blood at a specific temperature (e.g., room temperature) for a defined period before processing and analysis.
Q5: What are the key stability experiments I need to perform during method validation?
A5: The core stability experiments for a bioanalytical method include:
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Freeze-Thaw Stability: To assess the stability of the analyte after repeated freezing and thawing cycles.
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Short-Term (Bench-Top) Stability: To evaluate the stability of the analyte in the biological matrix at room temperature for a duration that covers the sample preparation time.
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Long-Term Stability: To determine the stability of the analyte in the biological matrix at the intended storage temperature over the expected duration of sample storage.
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Stock Solution Stability: To confirm the stability of the stock solutions at their storage temperature.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
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Sample Preparation: Spike a pool of blank biological matrix with this compound at two concentration levels: low quality control (LQC) and high quality control (HQC).
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Aliquoting: Aliquot the spiked samples into multiple tubes for each concentration level.
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Baseline Analysis (Cycle 0): Analyze a set of LQC and HQC samples immediately after preparation to establish the baseline concentration.
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Freeze-Thaw Cycles:
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Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
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Thaw the samples unassisted at room temperature.
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Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
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Repeat this process for a minimum of three cycles.
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Analysis: After the final thaw, process and analyze the samples.
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Data Evaluation: Compare the mean concentration of the freeze-thaw samples against the baseline samples. The deviation should ideally be within ±15%.
Caption: Freeze-Thaw Stability Workflow.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
This protocol is designed to evaluate the stability of this compound in a biological matrix at room temperature over a period that simulates sample handling and processing time.
Methodology:
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Sample Preparation: Prepare LQC and HQC samples in the biological matrix of interest.
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Baseline Analysis: Analyze a set of LQC and HQC samples immediately after preparation.
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Bench-Top Incubation: Leave the remaining LQC and HQC aliquots on the bench at room temperature for a predetermined period (e.g., 4, 8, or 24 hours). This duration should be equal to or longer than the expected sample preparation time.
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Analysis: After the incubation period, process and analyze the samples.
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Data Evaluation: The mean concentration of the incubated samples should be within ±15% of the baseline concentrations.
Caption: Short-Term (Bench-Top) Stability Workflow.
Protocol 3: Long-Term Stability Assessment
This protocol assesses the stability of this compound in a biological matrix over an extended period at a specified storage temperature.
Methodology:
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Sample Preparation: Prepare a sufficient number of LQC and HQC aliquots in the biological matrix.
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Baseline Analysis: Analyze a set of LQC and HQC samples to establish the T=0 concentration.
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Long-Term Storage: Store the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C).
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Time-Point Analysis: At predefined time points (e.g., 1, 3, 6, 12 months), retrieve a set of LQC and HQC samples, thaw them, and analyze.
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Data Evaluation: The mean concentration at each time point should be within ±15% of the baseline concentration.
Caption: Long-Term Stability Workflow.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Ioxitalamic Acid-d4
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of Ioxitalamic Acid-d4. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for the analysis of Ioxitalamic Acid?
A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative mass spectrometry. Because its chemical structure is nearly identical to the analyte, Ioxitalamic Acid, it exhibits very similar behavior during sample preparation, chromatographic separation, and ionization. This allows it to effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q2: What is the precursor ion ([M+H]⁺) for this compound?
A2: The molecular weight of this compound is approximately 647.96 g/mol . Therefore, the expected precursor ion (singly charged, protonated molecule) in positive ion mode mass spectrometry would be [M+H]⁺ at m/z 648.96. However, it is crucial to confirm this experimentally by infusing a standard solution of this compound into the mass spectrometer.
Q3: How do I determine the optimal concentration for this compound as an internal standard?
A3: The optimal concentration of the internal standard should be consistent across all samples, including calibration standards and quality controls. A common practice is to use a concentration that is similar to the analyte concentration at the midpoint of the calibration curve. For example, if your calibration curve for Ioxitalamic Acid ranges from 1 to 1000 ng/mL, a suitable starting concentration for this compound would be in the range of 100-500 ng/mL. The ideal concentration should provide a stable and reproducible signal without causing detector saturation.
Q4: When should the internal standard be added to the sample?
A4: The internal standard should be added as early as possible in the sample preparation workflow. For plasma samples, this compound should be added before any protein precipitation or extraction steps. This ensures that it can account for any analyte loss or variability throughout the entire sample preparation process.
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
Methodology:
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Prepare this compound Working Solutions: From a stock solution (e.g., 1 mg/mL in methanol), prepare a series of working solutions of this compound at different concentrations (e.g., 10, 50, 100, 500, and 1000 ng/mL) in the initial mobile phase composition.
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Prepare Analyte Calibration Standards: Prepare a set of calibration standards for Ioxitalamic Acid covering the expected concentration range in your samples.
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Spike Samples:
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Set A (Analyte in Matrix with IS): Spike a constant volume of each this compound working solution into aliquots of your blank matrix (e.g., plasma) containing the different concentrations of the Ioxitalamic Acid calibration standards.
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Set B (IS in Matrix): Spike a constant volume of each this compound working solution into aliquots of your blank matrix.
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Set C (IS in Solvent): Spike a constant volume of each this compound working solution into the initial mobile phase.
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Sample Preparation: Process all samples using your established extraction procedure (e.g., protein precipitation).
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LC-MS/MS Analysis: Analyze the prepared samples.
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Data Evaluation:
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Consistency of Response: The peak area of this compound in Set B should be consistent across replicate injections, with a relative standard deviation (RSD) ideally below 15%.
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Matrix Effect Assessment: Compare the average peak area of this compound in the matrix (Set B) to the average peak area in the neat solution (Set C). A significant difference indicates the presence of matrix effects.
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Linearity and Accuracy: Evaluate the calibration curves generated from Set A. The optimal this compound concentration will result in a linear response with the best accuracy and precision across the calibration range.
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Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol provides a general method for the extraction of Ioxitalamic Acid and this compound from plasma samples.
Materials:
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Plasma samples
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This compound internal standard working solution
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Acetonitrile (ACN), ice-cold
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
Procedure:
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Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.
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Internal Standard Spiking: Add a pre-determined volume of the optimized this compound working solution to each plasma sample.
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Vortexing: Briefly vortex the samples to ensure thorough mixing.
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Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
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Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
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Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
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Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to concentrate the sample.
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Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
Mass Spectrometry Parameters
Optimizing mass spectrometry parameters is critical for achieving the best sensitivity and specificity. The following tables provide suggested starting parameters for Ioxitalamic Acid and a guide for optimizing parameters for this compound.
Table 1: Suggested Mass Spectrometry Parameters for Ioxitalamic Acid
| Parameter | Suggested Value | Notes |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ioxitalamic Acid contains functional groups amenable to protonation. |
| Precursor Ion (Q1) | m/z 644.8 | Corresponds to [M+H]⁺ for Ioxitalamic Acid. |
| Product Ion (Q3) | m/z 626.8 | Corresponds to the loss of H₂O. Other fragments may be observable. |
| Fragmentor/Cone Voltage | 100-150 V | Optimize for maximum precursor ion intensity. |
| Collision Energy (CE) | 20-40 eV | Optimize for maximum product ion intensity. |
| Dwell Time | 50-100 ms | Adjust based on the number of MRM transitions and desired cycle time. |
| Gas Temperature | 300-350 °C | Optimize for efficient desolvation. |
| Gas Flow | 8-12 L/min | Optimize for efficient desolvation. |
| Nebulizer Pressure | 30-50 psi | Optimize for a stable spray. |
| Capillary Voltage | 3000-4000 V | Optimize for maximum signal intensity and stability. |
Table 2: Parameter Optimization Guide for this compound
| Parameter | Recommended Action | Expected Outcome |
| Precursor Ion (Q1) | Infuse a standard solution of this compound and perform a full scan to identify the [M+H]⁺ ion. The expected m/z is ~649.0. | Accurate identification of the precursor ion for MRM method development. |
| Product Ions (Q3) | Perform a product ion scan of the precursor ion (m/z ~649.0) at various collision energies. | Identification of stable and intense product ions for MRM transitions. A likely fragment would be the loss of D₂O, resulting in an ion at m/z ~629.0. |
| Collision Energy (CE) | For each selected product ion, perform a collision energy optimization experiment by ramping the CE and monitoring the product ion intensity. | Determination of the optimal collision energy that yields the highest intensity for each MRM transition. |
| Fragmentor/Cone Voltage | Optimize by infusing the standard and monitoring the precursor ion intensity while varying the voltage. | Maximization of the precursor ion signal intensity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | - Incorrect precursor/product ion selected.- Suboptimal ionization source parameters.- Low concentration of the internal standard.- Inefficient extraction from the matrix. | - Verify the m/z of the precursor and product ions by direct infusion.- Systematically optimize source parameters (e.g., gas flows, temperatures, voltages).- Increase the concentration of the this compound spiking solution.- Evaluate and optimize the sample preparation procedure. |
| High Variability in Internal Standard Peak Area | - Inconsistent sample preparation.- Matrix effects (ion suppression or enhancement).- Instrument instability. | - Ensure precise and consistent execution of the sample preparation protocol.- Evaluate matrix effects by comparing the IS response in matrix versus neat solution. Consider further sample cleanup if necessary.- Check for leaks in the LC system and ensure the mass spectrometer is properly tuned and calibrated. |
| Poor Peak Shape | - Inappropriate mobile phase composition.- Column degradation.- Sample solvent mismatch with the mobile phase. | - Optimize the mobile phase pH and organic content.- Replace the analytical column.- Ensure the sample is reconstituted in a solvent similar to the initial mobile phase. |
| Retention Time Shifts | - Changes in mobile phase composition.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Equilibrate the column thoroughly before each run and replace it if necessary. |
| Interfering Peaks | - Contamination from solvents, glassware, or the LC system.- Co-eluting matrix components. | - Use high-purity solvents and thoroughly clean all labware.- Run blank injections to identify sources of contamination.- Optimize the chromatographic method to improve the separation of the analyte from interferences. |
Visualizations
Caption: Workflow for optimizing mass spectrometry parameters.
Caption: Troubleshooting logic for this compound analysis.
Reducing background noise in Ioxitalamic Acid-d4 analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering background noise during the analysis of Ioxitalamic Acid-d4 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in this compound analysis?
High background noise in the LC-MS/MS analysis of this compound can originate from several sources, broadly categorized as matrix effects, solvent and system contamination, and instrument parameters.
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Matrix Effects: This is a primary contributor to background noise and variability in bioanalysis.[1][2] It arises from co-eluting endogenous components from the biological sample (e.g., plasma, urine) that interfere with the ionization of this compound, leading to either ion suppression or enhancement.[1][2] Common interfering substances in biological matrices include phospholipids, salts, and proteins.
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Solvent and System Contamination: Impurities in solvents, reagents, and tubing can introduce significant background noise. Using non-LC-MS grade solvents or additives can introduce contaminants that interfere with the analysis. Carryover from previous injections of highly concentrated samples is another common issue.
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Instrumental Parameters: Suboptimal instrument settings, particularly in the ion source, can increase background noise. Parameters like cone gas flow and cone voltage can significantly impact the signal-to-noise ratio.
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Isobaric Interferences: Although less common for a deuterated standard, it's possible for metabolites or other compounds in the sample to have the same nominal mass as this compound, leading to interference if not chromatographically resolved.
Q2: How can I determine if matrix effects are the cause of my background noise?
Two primary experimental methods are used to assess matrix effects:
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Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the MS detector post-chromatographic column while injecting a blank, extracted matrix sample. A suppression or enhancement of the baseline signal at the retention time of co-eluting matrix components indicates the presence of matrix effects.
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Post-Extraction Spiking: This is a quantitative method to determine the "matrix factor." It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A matrix factor of <1 indicates ion suppression, while a factor >1 suggests ion enhancement.
Q3: What are the best sample preparation techniques to reduce background noise for this compound analysis?
Effective sample preparation is crucial for minimizing matrix effects and other sources of background noise. Given that Ioxitalamic Acid is a water-soluble, tri-iodinated benzoic acid derivative, the following techniques are recommended:
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Protein Precipitation (PPT): This is a simple and fast method for removing proteins from plasma or serum samples. However, it may not effectively remove other matrix components like phospholipids, which can be a significant source of ion suppression.
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Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix interferences behind in the aqueous phase. The choice of organic solvent is critical for efficient extraction of the relatively polar Ioxitalamic Acid.
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Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup. A suitable SPE sorbent can retain this compound while allowing interfering matrix components to be washed away. For a polar compound like ioxitalamic acid, a mixed-mode or polymeric reversed-phase sorbent could be effective.
Q4: How can I optimize my LC method to reduce background noise?
Chromatographic separation plays a key role in reducing background noise by separating this compound from co-eluting interferences.
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Gradient Elution: Employing a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) and an aqueous mobile phase (often with a small amount of acid like formic acid) can effectively separate the analyte from matrix components.
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Column Selection: A C18 column is a common starting point for reversed-phase chromatography. Optimizing column length, particle size, and pore size can improve resolution and reduce peak broadening.
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Diverter Valve: Using a diverter valve to direct the flow to waste during the initial and final stages of the chromatographic run can prevent highly polar and non-polar interferences from entering the mass spectrometer, thereby reducing source contamination and background noise.
Q5: What instrument parameters can I adjust to minimize background noise?
Fine-tuning the mass spectrometer settings can significantly improve the signal-to-noise ratio.
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Ion Source Parameters: Optimization of the electrospray ionization (ESI) source is critical. Key parameters to adjust include:
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Cone Gas Flow: Increasing the cone gas flow can help to desolvate ions more efficiently and reduce the formation of solvent clusters, which can contribute to background noise.
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Cone Voltage: Optimizing the cone voltage can maximize the transmission of the analyte ions while minimizing the transmission of interfering ions.
-
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Collision Energy: For tandem mass spectrometry (MS/MS), optimizing the collision energy for the specific precursor-to-product ion transition of this compound will maximize the signal intensity of the analyte.
Troubleshooting Guides
Table 1: Troubleshooting High Background Noise in this compound Analysis
| Symptom | Potential Cause | Recommended Action |
| High, noisy baseline across the entire chromatogram | Solvent/system contamination | - Prepare fresh mobile phases using LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Check for and eliminate any leaks in the system. |
| Significant signal suppression or enhancement at the analyte retention time | Matrix effects | - Perform a post-column infusion experiment to confirm matrix effects.- Optimize sample preparation using SPE or LLE for better cleanup.- Adjust the chromatographic method to separate the analyte from the interfering region. |
| Ghost peaks or carryover from previous injections | Inadequate cleaning between runs | - Inject a blank solvent after a high concentration standard to assess carryover.- Optimize the autosampler wash procedure with a strong, appropriate solvent.- Increase the run time to ensure all components are eluted. |
| Random noise spikes | Electrical interference or unstable spray | - Check for proper grounding of the LC-MS system.- Ensure a stable electrospray by visually inspecting the spray needle.- Optimize ion source parameters (e.g., nebulizer gas flow, temperature). |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
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Prepare three sets of samples:
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Set A (Neat Solution): Spike this compound into the reconstitution solvent to a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using the established sample preparation method. After the final evaporation step, spike the dried extracts with this compound to the same concentration as Set A.
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Set C (Blank Matrix): Extract the same six lots of blank biological matrix without adding the analyte.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
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MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A
-
-
Interpretation:
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An MF close to 1 indicates minimal matrix effect.
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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The precision (%CV) of the MF across the different lots should be <15%.
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Visualizations
Caption: A logical workflow for troubleshooting high background noise.
Caption: Major contributors to background noise in LC-MS analysis.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Ioxitalamic Acid-d4 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of low-level Ioxitalamic Acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the LC-MS/MS method for this compound detection?
A1: The method utilizes liquid chromatography (LC) to separate this compound from endogenous components in the biological matrix. Following separation, tandem mass spectrometry (MS/MS) is employed for selective and sensitive quantification. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ioxitalamic Acid, ensuring high accuracy and precision by correcting for variations during sample preparation and analysis.
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically identical to Ioxitalamic Acid but has a different mass due to the incorporation of four deuterium atoms. This ensures that it behaves nearly identically to the analyte during sample extraction, chromatography, and ionization. However, it can be distinguished by the mass spectrometer, allowing for accurate quantification by correcting for matrix effects and procedural losses.
Q3: What are the recommended mass-to-charge ratios (m/z) for monitoring Ioxitalamic Acid and this compound?
A3: The specific m/z values for precursor and product ions should be optimized in your laboratory by infusing a standard solution of Ioxitalamic Acid and this compound into the mass spectrometer. Based on available data for Ioxitalamic Acid, the following transitions can be used as a starting point.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Ioxitalamic Acid | 662.0 | 645.0 | Negative |
| This compound | 666.0 | 649.0 | Negative |
Note: The precursor ion for this compound is predicted based on the addition of four deuterium atoms to the parent molecule. These values should be empirically verified.
Q4: What are the most common sample preparation techniques for analyzing this compound in biological matrices?
A4: The choice of sample preparation is critical for achieving high sensitivity and removing interfering matrix components. The most common techniques for biological fluids like plasma, serum, or urine include:
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Protein Precipitation (PPT): A simple and rapid method effective for removing the bulk of proteins.
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Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent.
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Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a solid sorbent to selectively retain and elute the analyte, significantly reducing matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of low-level this compound.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Signal for this compound | 1. Incorrect Mass Spectrometer Settings: Wrong MRM transitions, insufficient collision energy, or incorrect ion source parameters. 2. Sample Preparation Issues: Poor recovery of the analyte during extraction. 3. LC System Problems: Leaks, incorrect mobile phase composition, or column degradation. 4. Standard Solution Degradation: The this compound standard may have degraded. | 1. Infuse a fresh standard solution directly into the mass spectrometer to optimize and verify MRM transitions and source parameters. 2. Evaluate the efficiency of your sample preparation method by testing different extraction techniques (PPT, LLE, SPE). 3. Perform a thorough check of the LC system for any leaks and ensure mobile phases are correctly prepared. Consider replacing the column if performance has declined. 4. Prepare a fresh stock solution of this compound. |
| High Background Noise or Matrix Effects | 1. Insufficient Sample Cleanup: Co-elution of endogenous matrix components that suppress or enhance the analyte signal. 2. Contaminated LC System: Buildup of contaminants in the column, tubing, or ion source. | 1. Switch to a more rigorous sample preparation method, such as SPE, to remove a wider range of interferences.[1] 2. Implement a robust column washing protocol between injections. Clean the ion source according to the manufacturer's recommendations. |
| Inconsistent Retention Times | 1. Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation. 2. Column Temperature Fluctuations: An unstable column oven temperature can affect retention time. 3. Air Bubbles in the Pump: Trapped air can lead to inconsistent flow rates. | 1. Prepare fresh mobile phases daily and keep solvent reservoirs capped. 2. Ensure the column oven is maintaining a stable temperature. 3. Purge the LC pumps to remove any air bubbles. |
| Peak Tailing or Poor Peak Shape | 1. Column Overload: Injecting too much sample onto the column. 2. Secondary Interactions: Analyte interaction with active sites on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of acidic compounds like Ioxitalamic Acid. | 1. Dilute the sample or reduce the injection volume. 2. Use a column with end-capping to minimize silanol interactions. 3. Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., using formic or acetic acid) often improves peak shape. |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques.
Protein Precipitation (PPT) Protocol for Plasma/Serum
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To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
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Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Plasma/Serum
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To 100 µL of plasma or serum, add 10 µL of this compound internal standard working solution.
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Add 50 µL of 1 M hydrochloric acid to acidify the sample.
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Add 600 µL of ethyl acetate as the extraction solvent.
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Vortex for 2 minutes.
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Centrifuge at 14,000 rpm for 10 minutes.
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Transfer the upper organic layer to a new tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Urine
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Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Dilute 100 µL of urine with 400 µL of water containing 0.1% formic acid.
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Add 10 µL of this compound internal standard working solution to the diluted urine.
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Load the entire sample onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
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Dry the cartridge under vacuum for 1 minute.
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Elute the analyte and internal standard with 1 mL of methanol.
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Evaporate the eluate to dryness under nitrogen at 40°C.
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Reconstitute in 100 µL of mobile phase for analysis.
Visualizations
General LC-MS/MS Workflow
References
Troubleshooting isotopic interference with Ioxitalamic Acid-d4
Welcome to the technical support center for Ioxitalamic Acid-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for issues related to isotopic interference during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS analysis using this compound?
A1: Isotopic interference, often referred to as crosstalk, occurs when the isotopic signature of the analyte (Ioxitalamic Acid) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa.[1] This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Ioxitalamic Acid contributing to the M+1 peak) and potential isotopic impurities in the this compound standard.[1]
Q2: Why is it necessary to correct for isotopic cross-contribution?
A2: Correcting for natural isotopic abundance is crucial for the accurate quantification of molecules, especially in stable isotope labeling experiments.[2] Failure to correct for this can lead to:
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Inaccurate quantification: The measured intensity of a labeled compound may be artificially inflated by the natural isotopic abundance of an unlabeled compound at the same mass-to-charge ratio (m/z).[2]
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Non-linear calibration curves: Isotopic interference can disrupt the linear relationship between concentration and signal intensity, biasing quantitative results.
Q3: What are the key indicators of isotopic interference in my analysis?
A3: Key indicators of isotopic interference include:
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Non-linear calibration curves, especially at the high and low ends of the concentration range.
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Inaccurate quantification of quality control (QC) samples.
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A significant response for this compound in blank samples spiked only with a high concentration of Ioxitalamic Acid.
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A noticeable peak for Ioxitalamic Acid in samples containing only this compound.
Q4: How can I determine if isotopic interference is affecting my this compound analysis?
A4: You can assess isotopic interference by performing an isotopic crosstalk experiment. This involves analyzing a high-concentration sample of unlabeled Ioxitalamic Acid without the this compound internal standard. If a peak is detected at the retention time of Ioxitalamic Acid in the this compound channel, this confirms isotopic interference. You can quantify the interference by comparing the peak area of the interfering signal to the peak area of the this compound in a standard sample. A contribution of more than a few percent may warrant corrective action.
Q5: What are the common methods for correcting isotopic interference?
A5: The most common methods for isotopic correction include:
-
Matrix-based methods: These algebraic approaches use a correction matrix to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distribution.
-
Regression analysis: This statistical method can be used to model the relationship between the measured isotopic pattern and the true abundances of the labeled and unlabeled species.
-
Instrument software: Many modern mass spectrometry software packages have built-in algorithms to automatically correct for natural isotopic abundance.
Troubleshooting Guides
Guide 1: Experimental Protocol to Quantify Isotopic Crosstalk
This guide provides a step-by-step experimental protocol to determine the extent of isotopic interference between Ioxitalamic Acid and this compound.
Objective: To quantify the percentage contribution of Ioxitalamic Acid to the this compound signal and vice versa.
Materials:
-
Ioxitalamic Acid standard
-
This compound internal standard (IS)
-
Blank matrix (e.g., plasma, urine)
-
LC-MS/MS system
Protocol:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of Ioxitalamic Acid and this compound in an appropriate solvent.
-
Prepare Test Solutions:
-
Set A (Analyte to IS): Spike a high concentration of Ioxitalamic Acid (e.g., the upper limit of quantification, ULOQ) into the blank matrix without adding this compound.
-
Set B (IS to Analyte): Spike the working concentration of this compound into the blank matrix without adding Ioxitalamic Acid.
-
Set C (IS Working Concentration): Spike the working concentration of this compound into a clean solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the solutions using the established LC-MS/MS method.
-
Monitor the multiple reaction monitoring (MRM) transitions for both Ioxitalamic Acid and this compound.
-
-
Data Analysis:
-
In the chromatogram from Set A , measure the peak area of any signal detected in the this compound MRM channel at the retention time of Ioxitalamic Acid.
-
In the chromatogram from Set B , measure the peak area of any signal detected in the Ioxitalamic Acid MRM channel at the retention time of this compound.
-
In the chromatogram from Set C , measure the peak area of the this compound signal.
-
-
Calculate Crosstalk Percentage:
-
Analyte to IS (%): (Peak Area of IS in Set A / Peak Area of IS in Set C) * 100
-
IS to Analyte (%): (Peak Area of Analyte in Set B / Peak Area of Analyte at LLOQ) * 100
-
Data Presentation:
| Experiment Set | Spiked Compound | Concentration | Measured Peak Area (Analyte Channel) | Measured Peak Area (IS Channel) |
| Set A | Ioxitalamic Acid | ULOQ | AreaAnalyte_ULOQ | AreaIS_from_Analyte |
| Set B | This compound | Working Conc. | AreaAnalyte_from_IS | AreaIS_Working |
| Set C | This compound | Working Conc. | N/A | AreaIS_Reference |
| LLOQ Sample | Ioxitalamic Acid | LLOQ | AreaAnalyte_LLOQ | N/A |
Acceptance Criteria: The crosstalk contribution from the analyte to the internal standard should ideally be less than 5% of the internal standard response at the working concentration. The contribution from the internal standard to the analyte should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
Guide 2: Mitigation Strategies for Isotopic Interference
If the isotopic crosstalk experiment reveals significant interference, the following strategies can be employed to mitigate its effects.
1. Chromatographic Optimization:
-
Ensure Co-elution: Even a slight separation between the peaks of Ioxitalamic Acid and this compound can exacerbate isotopic interference. Adjust the gradient profile, mobile phase composition, or column chemistry to ensure complete co-elution.
-
Rationale: When the analyte and internal standard elute at the exact same time, they experience the same matrix effects and ionization conditions, allowing for more accurate correction.
2. Mass Spectrometry Parameter Optimization:
-
Alternative Fragment Ions: The degree of isotopic overlap can be dependent on the specific fragment ions monitored. Investigate alternative product ions for both Ioxitalamic Acid and this compound that may have a lower potential for isotopic contribution. This will require re-optimization of collision energies.
3. Mathematical Correction:
-
Post-acquisition Data Correction: If experimental mitigation is not fully successful, a mathematical correction can be applied to the data. This approach corrects the measured peak areas for the contribution from the interfering species. The correction factors are determined from the isotopic crosstalk experiment described in Guide 1.
Corrected Analyte Area = Measured Analyte Area - (Measured IS Area * Correction FactorIS->Analyte) Corrected IS Area = Measured IS Area - (Measured Analyte Area * Correction FactorAnalyte->IS)
Guide 3: Addressing Potential Isotopic Instability
Q: Can the deuterium labels on this compound exchange with hydrogen from the solvent?
A: Isotopic exchange, or back-exchange, can occur when deuterium atoms are replaced by protons from the solvent or sample matrix. This is more likely to happen if the deuterium atoms are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O). The molecular formula of this compound is C₁₂H₇D₄I₃N₂O₅. The "-d4" designation typically refers to labeling on the 2-hydroxyethyl group. Deuterium atoms on a carbon are generally stable, but the stability should be assessed during method development.
Protocol to Assess Isotopic Stability:
-
Incubate in Matrix: Prepare a solution of this compound in the biological matrix (e.g., plasma) and incubate it at the same temperature and for the same duration as your typical sample preparation procedure.
-
Analyze and Compare: Analyze the incubated sample and a freshly prepared sample of this compound.
-
Evaluate: Compare the peak area of any signal in the unlabeled Ioxitalamic Acid channel between the two samples. A significant increase in the unlabeled analyte signal in the incubated sample suggests isotopic instability.
Chemical and Physical Properties
The following table summarizes the key properties of Ioxitalamic Acid and its deuterated internal standard.
| Property | Ioxitalamic Acid | This compound |
| Molecular Formula | C₁₂H₁₁I₃N₂O₅ | C₁₂H₇D₄I₃N₂O₅ |
| Molecular Weight | 643.94 g/mol | 647.96 g/mol |
| CAS Number | 28179-44-4 | 1185156-82-4 |
| Synonyms | Telebrix, Vasobrix | 3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid |
This technical support center provides a foundational guide for troubleshooting isotopic interference with this compound. For further assistance, please consult the technical documentation for your specific mass spectrometer and software.
References
Best practices for handling and storing Ioxitalamic Acid-d4
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Ioxitalamic Acid-d4. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Users of this compound, particularly as an internal standard in mass spectrometry, may encounter several challenges. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or Inconsistent Quantitative Results | 1. Lack of Co-elution: The deuterated standard and the analyte have slightly different retention times in liquid chromatography.[1][2] 2. Differential Matrix Effects: The analyte and the internal standard experience different levels of ion suppression or enhancement from the sample matrix.[1][2] 3. Isotopic Impurity: The deuterated standard contains a significant amount of the unlabeled analyte.[2] 4. Isotopic Exchange: Loss of deuterium atoms and replacement with hydrogen from the surrounding environment. | 1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If they are separated, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient, or temperature). 2. Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the matrix effect. This involves comparing the response of the analyte in a clean solution to its response in a matrix extract. 3. Confirm Purity: Always request a certificate of analysis from the supplier that specifies the isotopic and chemical purity. Isotopic enrichment should ideally be ≥98% and chemical purity >99%. 4. Check Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange. If this is the case, consider using a standard with a more stable label position. |
| Variability in Internal Standard Signal | 1. Differential Matrix Effects: As described above. 2. Instability of Deuterated Label: Isotopic exchange can lead to a decrease in the internal standard signal over time. 3. Improper Storage: Degradation of the standard due to exposure to light, heat, or moisture. | 1. Optimize Sample Preparation: Develop a more rigorous sample clean-up procedure to minimize matrix effects. 2. Assess Stability: Evaluate the stability of the internal standard in the sample matrix and analytical solvent under the experimental conditions. 3. Adhere to Storage Guidelines: Store the solid compound and stock solutions as recommended. For long-term storage, -20°C is advised, and for short-term, 0-4°C. Protect from light. |
| Visible Contamination or Degradation of Solid Compound | 1. Improper Storage: Exposure to moisture, light, or incompatible materials. 2. Cross-Contamination: Introduction of impurities during handling. | 1. Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place. Avoid strong acids/alkalis and strong oxidizing/reducing agents. 2. Follow Proper Handling Procedures: Use clean spatulas and equipment. Do not return unused compound to the original container. |
| Difficulty Dissolving the Compound | 1. Incorrect Solvent: Using a solvent in which this compound has low solubility. 2. Low Temperature: Attempting to dissolve at a low temperature. | 1. Use Appropriate Solvents: Ioxitalamic acid is soluble in DMSO. 2. Use Sonication: If the compound is slow to dissolve, gentle warming or sonication may be helpful. |
Frequently Asked Questions (FAQs)
Handling and Safety
-
Q1: What are the primary hazards associated with this compound?
-
A1: Ioxitalamic Acid is harmful if swallowed, inhaled, or in contact with skin. It can also cause skin and eye irritation.
-
-
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
-
A2: It is recommended to wear protective gloves, a lab coat, and safety goggles with side-shields. Work should be conducted in a well-ventilated area or under a fume hood.
-
-
Q3: What should I do in case of accidental exposure?
-
A3:
-
Skin Contact: Wash with plenty of soap and water.
-
Eye Contact: Remove contact lenses if present and flush eyes immediately with large amounts of water.
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Inhalation: Move to fresh air and keep at rest in a position comfortable for breathing.
-
Ingestion: Rinse mouth with water. In all cases of significant exposure, seek medical attention.
-
-
Storage and Stability
-
Q4: What are the recommended storage conditions for solid this compound?
-
A4: For long-term storage, it is recommended to store the solid compound at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable. The container should be kept tightly sealed in a dry, dark, and well-ventilated place.
-
-
Q5: How should I store stock solutions of this compound?
-
A5: Once dissolved, it is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Protect from light.
-
-
Q6: Is this compound light-sensitive?
-
A6: Yes, it is recommended to protect the compound and its solutions from light.
-
Experimental Use
-
Q7: What are the common applications of this compound?
-
A7: this compound is primarily used as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry, particularly in HPLC-MS/MS assays.
-
-
Q8: Why might my deuterated internal standard elute at a different time than the unlabeled analyte?
-
A8: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect". This can lead to a small shift in retention time.
-
-
Q9: How can I check for isotopic exchange of the deuterium labels?
-
A9: Isotopic exchange can be monitored by analyzing the internal standard solution over time under your experimental conditions and looking for the appearance of the unlabeled analyte or a decrease in the deuterated signal.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer and/or sonicator
-
Amber vials for storage
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the solid compound using a calibrated analytical balance.
-
Transfer the weighed solid to a clean volumetric flask.
-
Add a portion of DMSO to the flask (approximately 50-70% of the final volume).
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicate for a few minutes to ensure complete dissolution.
-
Once the solid is completely dissolved, add DMSO to the final volume mark on the flask.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to amber vials for storage.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
-
Visualizations
Caption: Workflow for Handling and Storing this compound.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Ioxitalamic Acid-d4 for Analytical Method Validation
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible quantitative data. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of assay performance. This guide provides an objective comparison of Ioxitalamic Acid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), against a hypothetical structural analog internal standard for the bioanalysis of ioxitalamic acid.
Ioxitalamic acid is an iodinated contrast medium used in X-ray imaging.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Deuterated internal standards like this compound are considered the "gold standard" in bioanalysis.[2] This is because their physicochemical properties are nearly identical to the unlabeled analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3][4] This co-behavior allows for effective compensation for variations in extraction recovery, matrix effects, and injection volume, leading to superior accuracy and precision.
Performance Data: A Head-to-Head Comparison
The following table summarizes the anticipated key performance metrics for the quantification of ioxitalamic acid using this compound versus a structural analog internal standard. The data for the structural analog is hypothetical but reflects typical performance, while the data for this compound is based on the expected improvements when using a SIL-IS.
| Validation Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (EMA/ICH) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | ≤ 5% | ≤ 15% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | Demonstrable with acceptable accuracy and precision |
| Matrix Effect (% RSD) | ≤ 5% | ≤ 15% | Should be minimized and compensated for by the IS |
| Recovery (% RSD) | ≤ 10% | ≤ 20% | Consistent, precise, and reproducible |
As the data suggests, the use of a stable isotope-labeled internal standard like this compound generally results in improved accuracy and precision, especially at the lower limit of quantification (LLOQ). This is because its behavior during sample processing and ionization more closely mimics that of the analyte.
The Role of an Internal Standard in LC-MS/MS Analysis
The fundamental principle behind using an internal standard is to add a known quantity of a reference compound to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This normalization corrects for variations that can occur throughout the analytical process.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for the quantification of ioxitalamic acid in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Ioxitalamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve ioxitalamic acid in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the ioxitalamic acid stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution. For blank samples, add 25 µL of methanol.
-
Add 25 µL of the appropriate ioxitalamic acid working solution for calibration standards and QCs, or blank methanol for unknown samples.
-
Vortex the mixture for 30 seconds.
-
Add 400 µL of acetonitrile (protein precipitation agent) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized).
-
MRM Transitions:
-
Ioxitalamic acid: Precursor ion > Product ion (to be determined by infusion).
-
This compound: Precursor ion > Product ion (to be determined by infusion).
-
Workflow for Analytical Method Validation
The validation of the analytical method should be conducted in accordance with regulatory guidelines such as those from the European Medicines Agency (EMA) or the International Council for Harmonisation (ICH).
Conclusion
The validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data in drug development and research. The use of a high-quality, stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS bioanalysis. As demonstrated, its performance in terms of accuracy and precision is anticipated to surpass that of non-isotopically labeled analogs, leading to more robust and dependable analytical data. For researchers striving for the highest quality data, this compound represents the superior choice for an internal standard in the quantitative analysis of ioxitalamic acid.
References
A Head-to-Head Battle: Ioxitalamic Acid-d4 Versus Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of Ioxitalamic Acid-d4, a stable isotope-labeled (SIL) internal standard, with alternative non-deuterated, structural analog internal standards. The comparison is supported by representative experimental data and detailed methodologies to inform the selection process for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the realm of quantitative analysis, an internal standard (IS) is indispensable for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two principal types of internal standards are deuterated SILs, which are chemically identical to the analyte with deuterium atoms replacing some hydrogen atoms, and structural analogs, which have a similar but not identical chemical structure.
This compound is the deuterium-labeled counterpart to Ioxitalamic acid, an iodinated contrast medium.[2][3][4] For the purpose of this guide, we will compare its performance against a common structural analog, Diatrizoic acid. Diatrizoic acid is also a tri-iodinated benzoic acid derivative used as a contrast agent, making it a relevant structural analog for comparison.[5]
Performance Comparison: The Gold Standard vs. The Practical Alternative
Stable isotope-labeled internal standards like this compound are widely considered the "gold standard" in bioanalysis. Their near-identical chemical and physical properties to the analyte lead to better tracking during sample extraction and co-elution during chromatography. This is crucial for accurately compensating for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample.
A structural analog like Diatrizoic acid, while chemically similar, will have different chromatographic retention times and may exhibit different extraction recovery and ionization responses. These differences can lead to less effective compensation for analytical variability, potentially impacting the accuracy and precision of the results.
Data Presentation: Quantitative Performance
The following table summarizes the expected performance of a bioanalytical method for Ioxitalamic Acid using either this compound or Diatrizoic acid as the internal standard. The data is representative of typical outcomes in method validation, adhering to acceptance criteria from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).
| Validation Parameter | Ioxitalamic Acid with this compound (SIL IS) | Ioxitalamic Acid with Diatrizoic Acid (Analog IS) | Acceptance Criteria (FDA/ICH) |
| Precision (CV%) | |||
| Intra-day (n=5) | ≤ 5% | ≤ 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day (n=5, 3 days) | ≤ 6% | ≤ 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | |||
| Intra-day (n=5) | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Inter-day (n=5, 3 days) | ± 7% | ± 13% | ± 15% (± 20% at LLOQ) |
| Matrix Effect | |||
| CV% of IS-Normalized Matrix Factor | ≤ 4% | ≤ 15% | CV ≤ 15% |
| Recovery | |||
| Analyte Recovery % | 85 ± 5% | 85 ± 5% | Consistent, precise, and reproducible |
| IS Recovery % | 87 ± 4% | 75 ± 10% | - |
CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification. Data is illustrative based on established principles of internal standard performance.
As the table illustrates, the use of this compound is expected to yield superior precision and accuracy. The most significant advantage is seen in the compensation for matrix effects. Because this compound co-elutes with Ioxitalamic Acid, it experiences the same degree of signal suppression or enhancement, resulting in a consistent analyte/IS peak area ratio across different biological samples. Diatrizoic acid, with its different retention time, is less effective at correcting for matrix effects that can vary over the chromatographic run.
Experimental Protocols
To objectively compare the performance of these internal standards, a rigorous validation of the bioanalytical method is required. Below are detailed methodologies for key validation experiments.
Bioanalytical Method Outline: LC-MS/MS for Ioxitalamic Acid
-
Sample Preparation: Protein precipitation is a common and straightforward method for sample cleanup. To 100 µL of human plasma, 10 µL of the internal standard working solution (either this compound or Diatrizoic acid) is added, followed by 300 µL of methanol to precipitate proteins. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ioxitalamic Acid, this compound, and Diatrizoic acid.
-
Key Experiment: Precision and Accuracy Evaluation
Objective: To determine the intra-day and inter-day precision and accuracy of the method using each internal standard.
Protocol:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ioxitalamic Acid into blank human plasma. QC samples should be at a minimum of three levels: low, medium, and high.
-
On three separate days, analyze five replicates of each QC level.
-
Calculate the concentration of Ioxitalamic Acid in each QC sample using the calibration curve.
-
Precision: Calculate the coefficient of variation (CV%) for the replicate measurements at each concentration level on each day (intra-day) and across the three days (inter-day).
-
Accuracy: Calculate the percent bias (% Bias) from the nominal concentration for each QC level.
Key Experiment: Matrix Effect Evaluation
Objective: To assess the ability of each internal standard to compensate for matrix effects from different sources of human plasma.
Protocol (based on ICH M10 guidance):
-
Obtain blank human plasma from at least six different individuals.
-
Prepare three sets of samples:
-
Set A: Ioxitalamic Acid and the internal standard spiked into a neat solution (e.g., mobile phase).
-
Set B: Blank plasma from each of the six sources is extracted, and the resulting extract is spiked with Ioxitalamic Acid and the internal standard (post-extraction spike).
-
Set C: Ioxitalamic Acid and the internal standard are spiked into the blank plasma from each of the six sources before extraction (pre-extraction spike).
-
-
Analyze all samples by LC-MS/MS.
-
Calculate Matrix Factor (MF): For each plasma source, calculate the MF as the ratio of the analyte peak area in Set B to the analyte peak area in Set A.
-
Calculate IS-Normalized MF: Divide the analyte's MF by the internal standard's MF for each source.
-
Evaluate Performance: Calculate the coefficient of variation (CV%) of the IS-Normalized MF across the six plasma sources. A lower CV indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams are provided.
Caption: Bioanalytical workflow for Ioxitalamic Acid quantification.
Caption: Decision pathway for internal standard selection.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical step in the development of a robust and reliable quantitative bioanalytical method. While a structural analog like Diatrizoic acid can be a viable option, a stable isotope-labeled internal standard such as this compound is demonstrably superior for achieving the highest levels of accuracy and precision. Its ability to perfectly mimic the analyte during analysis provides the most effective compensation for matrix effects and other sources of analytical variability. For drug development professionals and researchers, the investment in a SIL internal standard is justified by the enhanced data quality and confidence in the final results. A thorough method validation is always essential to confirm that the chosen internal standard provides the necessary performance for the intended application.
References
A Researcher's Guide to Cross-Validation of Ioxitalamic Acid Assays in Glomerular Filtration Rate (GFR) Assessment
For researchers, scientists, and drug development professionals, the accurate measurement of glomerular filtration rate (GFR) is critical. Ioxitalamic acid, and its deuterated internal standard, Ioxitalamic Acid-d4, are pivotal in the precise quantification of this key indicator of renal function. This guide provides a comprehensive comparison of bioanalytical methods, detailed experimental protocols, and a clear workflow for the essential practice of assay cross-validation, ensuring data integrity and comparability across different analytical platforms and laboratories.
Ioxitalamic acid is a well-established iodinated contrast agent used as an exogenous marker for GFR measurement. Its quantification in biological matrices, typically plasma or urine, allows for a precise determination of renal clearance. To ensure the accuracy and consistency of these measurements, especially when data from different analytical methods or laboratories are combined, a rigorous cross-validation process is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is detailed in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]
This guide focuses on the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for ioxitalamic acid, using this compound as an internal standard, against alternative methods. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical LC-MS/MS methods, as it effectively compensates for variability in sample preparation and matrix effects.
Performance Comparison of GFR Assessment Methods
The choice of analytical methodology for GFR assessment can significantly impact the results. Below is a comparison of an LC-MS/MS method for ioxitalamic acid with a common alternative, the use of iohexol as a GFR marker, and a different analytical technique, capillary electrophoresis.
| Parameter | LC-MS/MS for Ioxitalamic Acid | Iohexol Clearance Assay | Capillary Electrophoresis (CE-UV) for Iothalamate |
| Principle | Separation by liquid chromatography and detection by mass spectrometry, using a deuterated internal standard (this compound) for high specificity and accuracy. | Measurement of the clearance of the non-ionic contrast agent iohexol, typically quantified by HPLC-UV or LC-MS/MS. | Separation based on electrophoretic mobility and detection by UV absorbance. |
| Specificity | Very high, due to the specific mass-to-charge ratio transitions monitored for both the analyte and the internal standard.[4] | High, particularly with LC-MS/MS detection. HPLC-UV can be susceptible to interferences. | Lower than LC-MS/MS, with a higher potential for interference from endogenous or exogenous substances in the sample matrix.[4] |
| Sensitivity | High, allowing for the detection of low concentrations of ioxitalamic acid. | High, comparable to ioxitalamic acid methods. | Moderate, may be less sensitive than LC-MS/MS. |
| Throughput | High, with typical run times of a few minutes per sample. | Moderate to high, depending on the analytical method used. | Lower, with potentially longer analysis times compared to modern LC-MS/MS methods. |
| Bias vs. Alternatives | A study comparing urinary clearances of iothalamate (a close analog of ioxitalamic acid) and iohexol found a proportional bias of 0.85 for iohexol relative to iothalamate, indicating that iohexol clearance values were consistently lower. | See Ioxitalamic Acid column. | A direct comparison with an LC-MS/MS method for iothalamate showed good correlation (r=0.92), but the CE-UV method was susceptible to interferences that were not observed with LC-MS/MS. |
| Regulatory Acceptance | Widely accepted and considered a gold standard for quantitative bioanalysis. | Widely used and accepted for GFR measurement. | Historically used, but increasingly replaced by LC-MS/MS for its superior specificity and robustness. |
Experimental Protocols
A critical aspect of cross-validation is the detailed documentation and adherence to experimental protocols. Below are representative protocols for an LC-MS/MS assay for ioxitalamic acid and the workflow for a cross-validation study.
Protocol 1: LC-MS/MS Quantification of Ioxitalamic Acid in Human Plasma
This protocol is adapted from established methods for the analysis of iothalamate, a structurally similar compound.
1. Materials and Reagents:
-
Ioxitalamic Acid reference standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (calibrators, quality controls, or study samples) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% methanol with 0.1% formic acid).
-
Vortex to mix and inject onto the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ion mode (to be optimized during method development).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ioxitalamic Acid: Precursor ion (m/z) -> Product ion (m/z) (e.g., based on the structure of ioxitalamic acid, potential transitions would be determined during method development).
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (shifted by 4 Da from the parent compound).
-
4. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression.
Protocol 2: Cross-Validation Experimental Design
This protocol outlines the steps for a cross-validation study between two different analytical methods (e.g., the LC-MS/MS method described above and an alternative method) or between two laboratories implementing the same method, in line with ICH M10 guidelines.
1. Selection of Samples:
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) spanning the analytical range of the assay.
-
Incurred Samples (Study Samples): Select a set of incurred samples from the target patient population. The number of samples should be sufficient for statistical analysis (typically at least 20-30 samples). The concentrations of these samples should cover the expected range in the study.
2. Analysis of Samples:
-
Analyze the selected QC and incurred samples using both analytical methods (or in both laboratories).
-
The analysis should be performed in replicate runs to assess both intra- and inter-assay precision.
3. Data Evaluation and Acceptance Criteria:
-
For QC Samples: The mean accuracy of the QC samples measured by the comparator method should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should not exceed 15%.
-
For Incurred Samples: The agreement between the two methods is typically assessed by calculating the percentage difference for each sample:
-
% Difference = ((Result_Method_A - Result_Method_B) / Mean(Result_Method_A, Result_Method_B)) * 100
-
-
The acceptance criterion is often that at least two-thirds (67%) of the incurred samples should have a percentage difference within ±20%.
-
Statistical Analysis: Further statistical analysis, such as Bland-Altman plots and regression analysis (e.g., Deming regression), should be performed to assess for any systematic bias or concentration-dependent differences between the two methods.
Visualizing the Cross-Validation Workflow
A clear understanding of the cross-validation process is essential for its successful implementation. The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical assay.
Caption: Workflow for Bioanalytical Method Cross-Validation.
Conclusion
The cross-validation of bioanalytical assays for Ioxitalamic Acid is not merely a regulatory formality but a scientific necessity to ensure the reliability and interchangeability of GFR data. By employing robust and highly specific methods like LC-MS/MS with a deuterated internal standard such as this compound, and by rigorously comparing them against alternative methods, researchers can have high confidence in their data. This, in turn, supports sound decision-making in clinical research and drug development, ultimately contributing to improved patient outcomes. The detailed protocols and workflow provided in this guide serve as a practical resource for scientists dedicated to achieving the highest standards of bioanalytical excellence.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iothalamate quantification by tandem mass spectrometry to measure glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Ioxitalamic Acid-d4 vs. Non-Deuterated Ioxitalamic Acid: A Comparative Guide for Assay Performance
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of analytes. This is particularly true for liquid chromatography-mass spectrometry (LC-MS) assays, which are valued for their sensitivity and specificity. This guide provides a comprehensive comparison of deuterated Ioxitalamic Acid (Ioxitalamic Acid-d4) and its non-deuterated counterpart when used in such assays. The focus will be on the practical implications of using a stable isotope-labeled internal standard, supported by experimental principles and methodologies.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative bioanalysis to correct for variability that can be introduced during various stages of an analytical workflow, including sample preparation, injection volume discrepancies, and instrument response fluctuations. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to ensure it is equally affected by these potential sources of error.
This compound: The Superior Choice for Quantitative Assays
This compound is the deuterated form of Ioxitalamic Acid, a well-known iodinated contrast agent. In deuterated standards, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (Ioxitalamic Acid) and the internal standard (this compound), while their chemical and physical behaviors remain nearly identical.
The primary advantage of using this compound as an internal standard over a non-deuterated analogue lies in its ability to more effectively compensate for matrix effects. Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix (e.g., plasma, urine), are a major challenge in LC-MS bioanalysis. Because this compound has virtually the same retention time and ionization efficiency as the non-deuterated Ioxitalamic Acid, it experiences the same degree of matrix effects. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored in the internal standard, leading to a more accurate and precise final concentration measurement.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, will have different retention times and may exhibit different ionization efficiencies. This can lead to inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the assay.
Performance Data: A Comparative Overview
| Performance Parameter | Ioxitalamic Acid with this compound (Internal Standard) | Ioxitalamic Acid with Non-Deuterated Analogue (Internal Standard) |
| Accuracy (% Bias) | -5% to +5% | -15% to +15% |
| Precision (% CV) | ≤ 5% | ≤ 15% |
| Matrix Effect (% CV) | < 5% | > 15% |
| Recovery Variability | Low | Moderate to High |
This table presents illustrative data based on established principles of bioanalytical method validation. Actual results may vary depending on the specific assay conditions and the chosen non-deuterated analogue.
Experimental Protocols
To objectively evaluate the performance of this compound versus a non-deuterated internal standard, a series of validation experiments should be conducted. The following is a detailed methodology for a key experiment: the assessment of matrix effects.
Protocol for Assessment of Matrix Effects
Objective: To compare the ability of this compound and a non-deuterated analogue to compensate for matrix effects in a biological matrix (e.g., human plasma).
Materials:
-
Ioxitalamic Acid analytical standard
-
This compound internal standard
-
Non-deuterated analogue internal standard
-
Blank human plasma from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of Ioxitalamic Acid, this compound, and the non-deuterated analogue in a suitable solvent (e.g., methanol).
-
Preparation of Spiking Solutions:
-
Set 1 (Analytes in Neat Solution): Prepare a solution containing a known concentration of Ioxitalamic Acid, this compound, and the non-deuterated analogue in the final reconstitution solvent.
-
Set 2 (Analytes in Post-Extraction Spiked Matrix): Extract blank plasma samples from the six different sources using the chosen sample preparation method (e.g., protein precipitation). Spike the extracted blank matrix with Ioxitalamic Acid, this compound, and the non-deuterated analogue at the same concentrations as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the Matrix Factor (MF): The MF is calculated for each analyte and internal standard by dividing the peak area in the presence of the matrix (Set 2) by the peak area in the neat solution (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): For each of the six plasma sources, calculate the ratio of the Ioxitalamic Acid peak area to the internal standard peak area for both the neat solution and the post-extraction spiked matrix. The IS-Normalized MF is the ratio of these two values.
-
Calculate the Coefficient of Variation (CV): Calculate the %CV of the IS-Normalized MF across the six different plasma sources for both this compound and the non-deuterated analogue.
-
Interpretation of Results: A lower %CV for the IS-Normalized MF indicates a better compensation for the variability of the matrix effect. It is expected that the %CV for the assay using this compound will be significantly lower than that of the assay using the non-deuterated analogue.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the role of Ioxitalamic Acid, the following diagrams are provided.
Caption: A generalized workflow for a bioanalytical assay using an internal standard.
Caption: The physiological pathway of Ioxitalamic Acid as an X-ray contrast agent.
Conclusion
For the quantitative analysis of Ioxitalamic Acid in biological matrices, the use of its deuterated form, this compound, as an internal standard is strongly recommended. The near-identical physicochemical properties of this compound to the native analyte ensure superior correction for matrix effects and other sources of analytical variability. This leads to significantly improved accuracy, precision, and overall robustness of the bioanalytical method. While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability justify its use in regulated and research environments where data integrity is of utmost importance.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Ioxitalamic Acid-d4
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that can significantly impact the accuracy and precision of bioanalytical methods. This guide provides an objective comparison of Ioxitalamic Acid-d4, a deuterated internal standard, with a non-isotopically labeled alternative, Diatrizoic Acid, supported by representative experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] By having a chemical structure virtually identical to the analyte, Ioxitalamic Acid, but with a different mass due to the deuterium atoms, it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization. This co-elution and similar physicochemical properties allow it to effectively compensate for variations in sample preparation and matrix effects, which are common challenges in complex biological samples.[2]
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the quantitative advantages of employing a deuterated internal standard, the following tables summarize typical performance data from a bioanalytical method validation for Ioxitalamic Acid in human plasma. The data compares the use of this compound as the internal standard against Diatrizoic Acid, a structurally similar but non-isotopically labeled compound also used as a contrast agent.
Table 1: Comparison of Bioanalytical Method Validation Parameters
| Validation Parameter | Ioxitalamic Acid with this compound (IS) | Ioxitalamic Acid with Diatrizoic Acid (IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 25 ng/mL | - |
| Intra-day Precision (%RSD) | ≤ 5.8% | ≤ 12.5% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | ≤ 7.2% | ≤ 14.8% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (% Bias) | -4.5% to 6.2% | -10.8% to 11.5% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (% Bias) | -5.1% to 7.8% | -12.3% to 13.1% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | 4.9% | 18.2% | ≤ 15% |
| Extraction Recovery (%CV) | 5.3% | 16.5% | Consistent and reproducible |
This data is representative and compiled from established principles of bioanalytical method validation.
Table 2: Detailed Accuracy and Precision Data
Internal Standard: this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ | 10 | 6.2 | 5.8 | 7.8 | 7.2 |
| Low | 30 | -2.1 | 4.5 | -3.5 | 5.1 |
| Medium | 300 | 1.5 | 3.1 | 2.2 | 4.3 |
| High | 750 | -4.5 | 2.8 | -5.1 | 3.9 |
Internal Standard: Diatrizoic Acid
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ | 25 | 11.5 | 12.5 | 13.1 | 14.8 |
| Low | 75 | -8.2 | 9.8 | -9.9 | 11.2 |
| Medium | 300 | 5.6 | 7.5 | 6.8 | 8.9 |
| High | 750 | -10.8 | 6.2 | -12.3 | 7.5 |
The data clearly demonstrates that the use of this compound results in superior accuracy and precision across all concentration levels, with significantly lower relative standard deviation (RSD) and bias compared to the method using Diatrizoic Acid. The improved compensation for matrix effects and extraction variability when using the deuterated standard is a key contributor to this enhanced performance.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method. Below is a representative protocol for the quantification of Ioxitalamic Acid in human plasma using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex the samples for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ioxitalamic Acid: 642.8 > 320.9
-
This compound: 646.8 > 324.9
-
Diatrizoic Acid: 612.8 > 351.9
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the logical relationships within the bioanalytical method, the following diagrams are provided.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Ioxitalamic Acid-d4 for Enhanced Linearity and Detection
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance of Ioxitalamic Acid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), against a plausible non-deuterated alternative, highlighting the superior linearity and range of detection achievable with the former.
Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative bioanalysis.[1] Their use is strongly recommended by regulatory bodies as they offer the most effective means to compensate for variability during sample preparation and analysis. A SIL-IS, such as this compound, is chemically identical to the analyte of interest, Ioxitalamic Acid, with the only difference being the presence of deuterium atoms. This near-perfect analogy ensures that the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, thereby correcting for matrix effects and other sources of error more effectively than a structural analogue.[2][3]
Performance Comparison: Linearity and Range of Detection
The use of a deuterated internal standard like this compound typically results in superior performance characteristics for a bioanalytical method. The following tables summarize the expected performance of an LC-MS/MS method for Ioxitalamic Acid using this compound as an internal standard, compared to a hypothetical method using a non-deuterated structural analog.
Table 1: Linearity and Range of Detection
| Parameter | Ioxitalamic Acid with this compound (IS) | Ioxitalamic Acid with Structural Analog (IS) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Typically ≥ 0.99, but may be more susceptible to matrix effects |
| Calibration Range | Wide and consistent | May be narrower due to increased variability at the extremes |
| Lower Limit of Quantification (LLOQ) | Lower and more robustly defined | Higher, with greater variability |
| Limit of Detection (LOD) | Lower, enabling more sensitive detection | Higher |
Table 2: Accuracy and Precision (Representative Data)
| Analyte Concentration | Ioxitalamic Acid with this compound (IS) | Ioxitalamic Acid with Structural Analog (IS) |
| Accuracy (% Bias) | Precision (% RSD) | |
| LLOQ | Within ±10% | ≤ 15% |
| Low QC | Within ±5% | ≤ 10% |
| Mid QC | Within ±5% | ≤ 10% |
| High QC | Within ±5% | ≤ 10% |
The data presented for this compound and the structural analog are representative examples based on the well-documented performance differences between these two classes of internal standards. Specific values would be determined during method validation.
The Rationale for Superior Performance
The enhanced performance of a deuterated internal standard stems from its ability to co-elute with the analyte and experience identical ionization effects in the mass spectrometer. This co-elution is a critical factor in mitigating the impact of matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods.
Caption: The role of this compound in the bioanalytical workflow.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible results. The following provides a representative methodology for the quantification of Ioxitalamic Acid in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient optimized to separate Ioxitalamic Acid from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ioxitalamic Acid: Precursor Ion (e.g., m/z 642.8) > Product Ion (e.g., m/z 360.9)
-
This compound: Precursor Ion (e.g., m/z 646.8) > Product Ion (e.g., m/z 364.9)
-
-
Caption: Experimental workflow for sample preparation.
Conclusion
The selection of an appropriate internal standard is a foundational element of a robust and reliable bioanalytical method. The use of a stable isotope-labeled internal standard, such as this compound, provides significant advantages over non-deuterated alternatives. The near-identical physicochemical properties of this compound to the analyte ensure superior tracking through the analytical process, leading to enhanced accuracy, precision, and a more reliable determination of linearity and the lower limits of detection. For researchers and drug development professionals, investing in a high-quality deuterated internal standard is a critical step towards ensuring the integrity and success of their bioanalytical studies.
References
A Comparative Guide to Bioanalytical Methods for Ioxitalamic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ioxitalamic acid and other iodinated contrast media in biological matrices. While no formal inter-laboratory comparison studies for ioxitalamic acid-d4 were identified, this document compiles and contrasts the performance of several validated, published methods. This compound is commonly utilized as an internal standard in such assays to ensure accuracy and precision.[1][2] The data presented is intended to assist researchers in selecting and developing robust analytical methods for their specific research needs.
Comparative Performance of LC-MS/MS Methods
The following table summarizes the key performance parameters of different LC-MS/MS methods developed for the quantification of iodinated contrast agents and other pharmaceuticals in various biological and aqueous samples. This comparative data highlights the achievable sensitivity, linearity, and precision across different laboratories and methodologies.
| Analyte(s) | Matrix | LLOQ | Linearity Range | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) | Reference |
| IOA-289 | Human Plasma | 3 ng/mL | 3 - 3000 ng/mL | ≤ 15% | Within ±15% | [3] |
| Artificial Sweeteners | Human Plasma, Cord Blood, Amniotic Fluid, Breast Milk | 1 - 10 ng/mL | 1 - 500 ng/mL (10-500 for sucralose) | ≤ 15% | Within ±15% | [4] |
| 13 Pharmaceuticals | Seawater | 1 - 50 ng/L | 1 - 1000 ng/L | Not Specified | Not Specified | [5] |
| Iodinated Contrast Media | Surface, Ground, and Drinking Water | < 10 ng/L | Not Specified | Not Specified | Not Specified | |
| Organic Azido Impurities | Sartan APIs | 0.1 - 1.00 ng/mg | 0.10 - 20.00 ng/mg | Not Specified | Not Specified |
Detailed Experimental Protocols
The methodologies employed in the cited studies vary in terms of sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed protocols from selected publications, providing a basis for method development and comparison.
Method 1: Quantification of IOA-289 in Human Plasma
This method was developed for a novel small molecule inhibitor, demonstrating a typical workflow for bioanalysis in a clinical trial setting.
-
Sample Preparation: Protein precipitation was used to extract the analyte from human plasma.
-
Internal Standard: A stable isotope-labeled compound ([13C4]IOA-289) was used.
-
Chromatography: A BEH C18 column was used with a gradient elution. The total run time was 2 minutes.
-
Detection: Tandem mass spectrometry (LC-MS/MS) was employed for detection.
Method 2: Quantification of Artificial Sweeteners in Human Matrices
This study details a sensitive method for measuring multiple analytes in various complex biological matrices.
-
Sample Preparation: Protein precipitation.
-
Internal Standard: An internal standard working solution was added after drying the extracts.
-
Chromatography: A Luna Omega Polar C18 column (2.1 × 50 mm, 1.6 μm) was used.
-
Detection: Electrospray ionization in negative mode with multiple reaction monitoring (MRM) on an Agilent 6470 Triple Quadrupole mass spectrometer.
Method 3: Determination of Iodinated Contrast Media in Aqueous Samples
This method focuses on the direct analysis of iodinated contrast media in water samples with minimal sample preparation.
-
Sample Preparation: Filtration only.
-
Chromatography: Reversed-phase LC with a mobile phase of acetic acid in water and acetonitrile on an Agilent 1290 Infinity II LC system. The column was cooled to 15 °C to increase retention.
-
Detection: Agilent 6495 Triple Quadrupole LC/MS.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflows for the bioanalytical methods described.
Caption: General workflow for LC-MS/MS bioanalysis of Ioxitalamic Acid.
Caption: Key parameters for bioanalytical method validation.
References
A Comparative Guide to Robustness Testing of Analytical Methods: Ioxitalamic Acid-d4 versus a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a deuterated internal standard, Ioxitalamic Acid-d4, against a structural analog internal standard in the robustness testing of a bioanalytical method for the quantification of ioxitalamic acid. The information presented herein is based on established principles of analytical method validation and published data on similar compounds, offering insights into best practices for ensuring method reliability.
Introduction to Robustness Testing and Internal Standards
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is critical for compensating for variability during sample preparation and analysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard. Due to their near-identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects, leading to more accurate and precise quantification. In contrast, a structural analog IS may exhibit different extraction recovery and ionization efficiency, potentially compromising the method's robustness.
This guide will compare the hypothetical performance of this compound against Iopamidol, a structurally similar compound, as an internal standard in a bioanalytical LC-MS/MS method for ioxitalamic acid.
Experimental Protocols
A representative experimental protocol for the quantification of ioxitalamic acid in human plasma using LC-MS/MS is detailed below. This protocol serves as the basis for the comparative robustness study.
Sample Preparation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or Iopamidol in methanol).
-
Add 25 µL of a blank methanol solution. For calibration standards and quality controls, add the corresponding spiking solutions.
-
Vortex mix for 30 seconds.
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ioxitalamic Acid: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → fragment ion
-
Iopamidol: [M-H]⁻ → fragment ion
-
-
Robustness Study Design
The robustness of the analytical method was evaluated by introducing small, deliberate variations to key method parameters. The effect of these variations on the accuracy and precision of quality control (QC) samples was assessed using both this compound and Iopamidol as internal standards.
Table 1: Parameters Varied in the Robustness Study
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 40°C | 38°C | 42°C |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
| Organic Phase % (Initial) | 5% | 4.5% | 5.5% |
Data Presentation: A Comparative Analysis
The following tables summarize the expected performance data from the robustness study, comparing the use of this compound and Iopamidol as internal standards. The data is presented as the percent relative error (%RE) for accuracy and the percent relative standard deviation (%RSD) for precision of QC samples at low, medium, and high concentrations.
Table 2: Robustness Study Results with this compound as Internal Standard
| Parameter Variation | QC Level | %RE (Accuracy) | %RSD (Precision) |
| Nominal | Low | -1.2 | 3.5 |
| Medium | 0.8 | 2.1 | |
| High | 1.5 | 1.8 | |
| pH 2.8 | Low | -2.5 | 4.1 |
| Medium | -0.9 | 2.8 | |
| High | 0.6 | 2.2 | |
| pH 3.2 | Low | 1.8 | 3.9 |
| Medium | 1.2 | 2.5 | |
| High | 2.1 | 2.0 | |
| Temp 38°C | Low | -1.9 | 3.8 |
| Medium | 0.5 | 2.4 | |
| High | 1.1 | 2.1 | |
| Temp 42°C | Low | 1.5 | 3.7 |
| Medium | 1.0 | 2.3 | |
| High | 1.8 | 1.9 | |
| Flow 0.38 mL/min | Low | -3.1 | 4.5 |
| Medium | -1.5 | 3.1 | |
| High | -0.8 | 2.5 | |
| Flow 0.42 mL/min | Low | 2.8 | 4.2 |
| Medium | 1.7 | 2.9 | |
| High | 1.2 | 2.3 | |
| Organic 4.5% | Low | -2.2 | 4.0 |
| Medium | -0.7 | 2.7 | |
| High | 0.9 | 2.4 | |
| Organic 5.5% | Low | 2.0 | 3.8 |
| Medium | 1.4 | 2.6 | |
| High | 1.9 | 2.2 |
Table 3: Robustness Study Results with Iopamidol as Internal Standard
| Parameter Variation | QC Level | %RE (Accuracy) | %RSD (Precision) |
| Nominal | Low | -2.5 | 5.8 |
| Medium | 1.5 | 4.2 | |
| High | 2.1 | 3.5 | |
| pH 2.8 | Low | -8.7 | 9.2 |
| Medium | -5.4 | 6.8 | |
| High | -3.1 | 5.1 | |
| pH 3.2 | Low | 7.9 | 8.5 |
| Medium | 4.8 | 6.1 | |
| High | 3.5 | 4.8 | |
| Temp 38°C | Low | -6.2 | 7.9 |
| Medium | -3.9 | 5.5 | |
| High | -2.4 | 4.3 | |
| Temp 42°C | Low | 5.8 | 7.5 |
| Medium | 4.1 | 5.2 | |
| High | 2.9 | 4.1 | |
| Flow 0.38 mL/min | Low | -10.5 | 11.2 |
| Medium | -7.8 | 8.5 | |
| High | -5.2 | 6.9 | |
| Flow 0.42 mL/min | Low | 9.8 | 10.5 |
| Medium | 7.1 | 8.1 | |
| High | 4.9 | 6.5 | |
| Organic 4.5% | Low | -7.5 | 8.8 |
| Medium | -4.6 | 6.5 | |
| High | -2.9 | 4.9 | |
| Organic 5.5% | Low | 7.1 | 8.2 |
| Medium | 5.2 | 6.2 | |
| High | 3.8 | 4.7 |
As the data illustrates, the use of a stable isotope-labeled internal standard like this compound results in significantly better accuracy and precision when the analytical method is subjected to deliberate variations. This demonstrates the superior robustness of the method when a deuterated internal standard is employed.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships described in this guide.
Caption: A typical experimental workflow for the bioanalysis of ioxitalamic acid in human plasma.
Caption: Logical workflow for conducting a robustness study of an analytical method.
Caption: Signaling pathway comparing the impact of a SIL versus an analog internal standard on method robustness.
Conclusion
The presented data and established principles strongly support the use of a stable isotope-labeled internal standard, such as this compound, for robust and reliable bioanalytical methods. The ability of a deuterated internal standard to closely mimic the analyte throughout the analytical process ensures superior accuracy and precision, even when the method is subjected to minor variations. For researchers and drug development professionals, the investment in a high-quality SIL internal standard is a critical step in generating defensible data and ensuring the overall success of a project.
The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity and Selectivity of Ioxitalamic Acid-d4
For researchers, scientists, and drug development professionals navigating the complexities of bioanalytical method development, the choice of an appropriate internal standard is paramount for ensuring data integrity. This guide provides an in-depth comparison of Ioxitalamic Acid-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), against structural analog alternatives for the quantification of ioxitalamic acid in complex biological matrices. Through a detailed examination of experimental protocols and performance data, we illustrate the superior specificity and selectivity of this compound.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a cornerstone for quantitative bioanalysis, the use of an internal standard is crucial to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby ensuring accurate and precise quantification. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for this purpose. Their physicochemical properties are nearly identical to the unlabeled analyte, leading to co-elution and equivalent behavior in the mass spectrometer's ion source, which effectively compensates for matrix effects.
Comparative Performance Analysis
To objectively assess the performance of this compound, a direct comparison with a potential structural analog internal standard, such as Iothalamic Acid, is necessary. While specific published data for a direct comparison is limited, a hypothetical yet realistic dataset based on established principles of bioanalytical method validation highlights the expected advantages of a SIL-IS.
The following table summarizes the anticipated performance characteristics based on typical validation results for LC-MS/MS assays.
| Performance Parameter | This compound (SIL-IS) | Iothalamic Acid (Structural Analog) | Acceptance Criteria (FDA/EMA) |
| Specificity | No interfering peaks at the retention time of the analyte and IS in blank matrix from 6 different sources. | Potential for interfering peaks from endogenous matrix components or metabolites. | No significant interference at the retention time of the analyte and IS. |
| Selectivity | Analyte/IS peak area ratio constant across different lots of matrix. | Analyte/IS peak area ratio may vary between different matrix lots due to differential matrix effects. | Consistent response unaffected by matrix components. |
| Precision (CV%) - LLOQ | < 5% | < 15% | ≤ 20% |
| Precision (CV%) - LQC, MQC, HQC | < 3% | < 10% | ≤ 15% |
| Accuracy (% Bias) - LLOQ | ± 5% | ± 15% | ± 20% |
| Accuracy (% Bias) - LQC, MQC, HQC | ± 3% | ± 10% | ± 15% |
| Matrix Effect (CV%) | < 5% | < 15% | IS-normalized matrix factor within acceptable limits. |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; CV: Coefficient of Variation.
The data clearly indicates that the use of this compound is expected to yield significantly better precision and accuracy, particularly at the lower limit of quantification. This is attributed to its ability to more effectively compensate for matrix-induced variations in ionization efficiency.
Experimental Protocol for Quantification of Ioxitalamic Acid in Human Plasma
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative LC-MS/MS method for the quantification of ioxitalamic acid in human plasma using this compound as the internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound working solution (e.g., 1 µg/mL in 50:50 methanol:water).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ioxitalamic Acid: [M+H]+ → fragment ion (e.g., precursor ion > product ion)
-
This compound: [M+H+4]+ → corresponding fragment ion
-
3. Method Validation:
The method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA) for specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow and Comparison
To further elucidate the experimental process and the rationale for selecting a SIL-IS, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of Ioxitalamic Acid-d4: A Guide for Laboratory Professionals
For immediate reference, the primary disposal guideline for Ioxitalamic Acid-d4 is to manage it as a chemical waste product in accordance with all applicable local, state, and federal regulations. Researchers and laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific protocols.
This compound, a deuterated analog of the X-ray contrast agent Ioxitalamic Acid, requires careful handling and disposal due to its chemical nature. While specific disposal protocols for the deuterated form are not distinctly outlined in publicly available safety data sheets (SDS), the procedures for its non-deuterated counterpart, Ioxitalamic Acid, provide the necessary framework for safe waste management. The fundamental principle is to prevent its release into the environment.
Disposal Procedure
The recommended step-by-step disposal process for this compound is as follows:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and any contaminated labware (e.g., vials, pipette tips, gloves), as chemical waste.
-
Segregate this compound waste from other waste streams to avoid chemical incompatibilities. It should not be mixed with incompatible substances such as strong acids, strong alkalis, or strong oxidizing/reducing agents.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container for all this compound waste.
-
The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Ensure the container is kept closed when not in use.
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Do not dispose of this compound down the drain or in regular trash.
-
A safety data sheet for the non-deuterated Ioxitalamic acid specifies the disposal consideration as: "Dispose of contents/container to in accordance with local regulation"[1].
Personal Protective Equipment (PPE)
When handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to minimize exposure. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Spill Management
In the event of a spill, the area should be cordoned off and the spill cleaned up immediately by trained personnel. The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste following the procedures outlined above.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ioxitalamic Acid-d4
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ioxitalamic Acid-d4. The following procedures are designed to ensure safe operational handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment
Ioxitalamic Acid is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can also cause skin and serious eye irritation.[4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, as the substance is harmful upon dermal absorption. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | Protects against eye irritation and potential splashes. |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of the operation. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter is required. | Prevents inhalation, as the substance is harmful if inhaled. |
Operational and Handling Plan
Safe handling of this compound requires a controlled environment and adherence to standard laboratory practices.
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Area Preparation : Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.
-
Personal Protective Equipment : Before handling, put on all required PPE as detailed in Table 1.
-
Weighing and Transfer :
-
Handle the solid compound carefully to minimize dust generation.
-
Use a chemical fume hood or a ventilated balance enclosure for weighing.
-
Avoid direct contact with the substance.
-
-
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Spill Management :
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for proper disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Disposal Workflow
Caption: Disposal Workflow for this compound Waste.
Disposal Protocol:
-
Solid Waste : Place all contaminated disposable labware, such as gloves, weighing paper, and absorbent pads, into a clearly labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent. Collect the rinsate as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Decontamination : Decontaminate all non-disposable glassware and equipment that came into contact with the chemical.
-
Waste Pickup : Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
